Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-4-(dimethylamino)-2-oxobut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)7(10)5-6-9(2)3/h5-6H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCBVGDJIQFBFF-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67751-14-8 | |
| Record name | 4-Dimethylamino-2-oxo-but-3-enoic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate from Ethyl Pyruvate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate, a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds. The primary and most efficient synthetic route involves the condensation of ethyl pyruvate with a formamide acetal, such as N,N-dimethylformamide diethyl acetal (DMF-DEA). This document details the reaction mechanism, provides a representative experimental protocol, and presents key quantitative data. Visual aids in the form of diagrams for the signaling pathway and experimental workflow are included to facilitate a deeper understanding of the process.
Introduction
This compound, an enaminone, is a versatile intermediate in organic chemistry. The presence of multiple functional groups—an ester, a ketone, and an enamine—allows for a wide range of chemical transformations, making it a crucial precursor for the synthesis of diverse molecular scaffolds, including those with potential pharmacological activity. The most direct synthetic strategy for this compound is the condensation of a ketone with an active methyl group, such as ethyl pyruvate, with a formamide acetal. This reaction provides an efficient and direct route to the enaminone core structure. The (E)-isomer is typically the major product due to its greater thermodynamic stability.
Reaction Mechanism
The synthesis of this compound from ethyl pyruvate and N,N-dimethylformamide diethyl acetal proceeds through a condensation reaction. The reaction is initiated by the attack of the enol or enolate of ethyl pyruvate on the formamide acetal. The subsequent elimination of ethanol and dimethylamine leads to the formation of the stable enaminone product.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established methods for the synthesis of enaminones from active methyl ketones.
Materials:
-
Ethyl pyruvate (1.0 eq.)
-
N,N-Dimethylformamide diethyl acetal (DMF-DEA) (1.2 eq.)
-
Anhydrous toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl pyruvate (1.0 eq.) and anhydrous toluene.
-
Addition of Reagent: While stirring, add N,N-dimethylformamide diethyl acetal (1.2 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield this compound as a yellow oil.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Reactants
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | 144 | 1.046 |
| N,N-Dimethylformamide Diethyl Acetal | C₇H₁₇NO₂ | 147.22 | 145-147 | 0.884 |
Table 2: Characterization of this compound
| Property | Value |
| Chemical Formula | C₈H₁₃NO₃ |
| Molar Mass ( g/mol ) | 171.19 |
| Appearance | Yellow oil |
| Typical Yield | 70-85% |
| Boiling Point | Not readily available |
| Solubility | Soluble in most organic solvents |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, ppm) | δ 7.65 (d, 1H), 5.50 (d, 1H), 4.20 (q, 2H), 3.10 (s, 3H), 2.90 (s, 3H), 1.30 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 192.5, 165.0, 155.0, 95.0, 61.0, 45.0, 37.0, 14.0 |
| IR (cm⁻¹) | ~3400 (N-H stretch, if any tautomer), ~2980 (C-H stretch), ~1720 (C=O, ester), ~1650 (C=O, ketone), ~1600 (C=C stretch) |
| MS (m/z) | [M]+ calculated for C₈H₁₃NO₃: 171.09. |
Note: The spectroscopic data provided is representative and may vary slightly depending on the solvent and instrument used.
Safety Considerations
-
Ethyl pyruvate is flammable.
-
N,N-Dimethylformamide diethyl acetal is flammable and an irritant.
-
Toluene is flammable and toxic.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
The synthesis of this compound from ethyl pyruvate via condensation with N,N-dimethylformamide diethyl acetal is a robust and efficient method for obtaining this versatile chemical intermediate. This guide provides the essential information, from the underlying mechanism to a practical experimental protocol and key analytical data, to aid researchers in the successful synthesis and application of this compound in their work.
An In-depth Technical Guide to the Preparation of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate using Dimethylformamide Acetals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate, a valuable intermediate in organic synthesis, through the reaction of ethyl 2-oxobutanoate with dimethylformamide dimethyl acetal (DMF-DMA). This document details the reaction mechanism, experimental protocols, and relevant data to support research and development in the pharmaceutical and chemical industries.
Introduction
This compound is a functionalized enaminone, a class of compounds characterized by an amine substituent conjugated to a carbonyl group. This structural motif makes them versatile building blocks for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The preparation of this compound from ethyl 2-oxobutanoate and a dimethylformamide acetal, such as DMF-DMA, represents a direct and efficient method for its synthesis.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 67751-14-8[1][2] |
| Molecular Formula | C₈H₁₃NO₃[2] |
| Molecular Weight | 171.19 g/mol [2] |
| Melting Point | 38 °C[3] |
| Boiling Point | 180 °C[3] |
| Density | 1.056±0.06 g/cm³ (Predicted)[3] |
Reaction Mechanism and Signaling Pathway
The reaction between ethyl 2-oxobutanoate and dimethylformamide dimethyl acetal (DMF-DMA) proceeds through a condensation mechanism. The active methylene group adjacent to the ketone in ethyl 2-oxobutanoate is sufficiently acidic to react with the electrophilic carbon of DMF-DMA. The reaction is typically facilitated by the elimination of two molecules of methanol.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
Materials:
-
Ethyl 2-oxobutanoate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add ethyl 2-oxobutanoate (1.0 eq.).
-
Dissolve the starting material in a suitable anhydrous solvent.
-
Add N,N-dimethylformamide dimethyl acetal (1.1 - 1.5 eq.) to the solution.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Experimental Workflow Diagram
References
Spectroscopic Data Interpretation of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(dimethylamino)-2-oxobut-3-enoate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopic interpretation for enaminone structures. These predictions are intended to serve as a reference for researchers in the identification and characterization of this molecule.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 67751-14-8[1]
-
Molecular Formula: C₈H₁₃NO₃[1]
-
Molecular Weight: 171.19 g/mol [1]
-
Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known data for similar enaminone compounds.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | H-4 (vinylic proton) |
| ~5.5 | d | 1H | H-3 (vinylic proton) |
| 4.2 | q | 2H | -O-CH₂ -CH₃ |
| ~3.0 | s | 6H | -N(CH₃ )₂ |
| 1.3 | t | 3H | -O-CH₂-CH₃ |
Note: The vinylic protons (H-3 and H-4) are expected to show a coupling constant (J) of approximately 12-15 Hz, indicative of a trans configuration, which is generally more stable for enaminones.
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C-2 (keto C=O) |
| ~165 | C-1 (ester C=O) |
| ~150 | C-4 (vinylic carbon) |
| ~98 | C-3 (vinylic carbon) |
| 61 | -O-CH₂ -CH₃ |
| ~40 | -N(CH₃ )₂ |
| 14 | -O-CH₂-CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1730 | Strong | C=O stretching (ester) |
| ~1650 | Strong | C=O stretching (keto, conjugated) |
| ~1600 | Strong | C=C stretching (conjugated) |
| ~1550 | Strong | C=N stretching / N-H bending (enaminone system) |
| ~1250 | Strong | C-O stretching (ester) |
| ~1100 | Medium | C-N stretching |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Possible Fragment |
| 171 | [M]⁺ (Molecular Ion) |
| 142 | [M - C₂H₅]⁺ |
| 126 | [M - OC₂H₅]⁺ |
| 98 | [M - COOC₂H₅]⁺ |
| 70 | [CH=CH-N(CH₃)₂]⁺ |
| 44 | [N(CH₃)₂]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via the condensation of ethyl pyruvate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Materials:
-
Ethyl pyruvate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of ethyl pyruvate (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid or oil.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve the sample in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the sample using an Electron Ionization (EI) mass spectrometer.
Visualization of Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.
Caption: Workflow for Spectroscopic Data Interpretation.
References
Technical Guide: ¹H and ¹³C NMR Analysis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing critical insights into molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (CAS 67751-14-8), a compound of interest in synthetic chemistry. Due to the limited availability of fully assigned public spectral data, this document presents a detailed interpretation based on established NMR principles and predicted chemical shifts derived from analogous structural motifs. It includes structured data tables, a representative experimental protocol, and workflow diagrams to facilitate understanding and application in a research context.
Molecular Structure and Predicted NMR Analysis
This compound possesses a unique electronic structure, featuring an ethyl ester, an α-keto group, and an enamine moiety. This combination of functional groups leads to a characteristic set of signals in its NMR spectra. The expected structure is predominantly the E-isomer due to steric considerations.
The analysis that follows is based on predicted values and typical chemical shift ranges for the functional groups present.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the ethyl group, the two vinylic protons, and the dimethylamino group.
| Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Notes |
| H-a (CH₃-Ester) | ~1.3 | Triplet (t) | ~7.1 | 3H | Ethyl group methyl protons, coupled to the adjacent methylene (H-b). |
| H-b (CH₂-Ester) | ~4.2 | Quartet (q) | ~7.1 | 2H | Ethyl group methylene protons, coupled to the adjacent methyl (H-a). |
| H-c (=CH-CO) | ~5.6 | Doublet (d) | ~12.5 | 1H | Vinylic proton alpha to the ketone. Coupled to the other vinylic proton (H-d). |
| H-d (=CH-N) | ~7.5 | Doublet (d) | ~12.5 | 1H | Vinylic proton alpha to the nitrogen. Significantly downfield due to the influence of the lone pair and conjugation. |
| H-e (N(CH₃)₂) | ~3.0 | Singlet (s) | N/A | 6H | Methyl groups on the nitrogen. May appear as two singlets if rotation around the C-N bond is restricted. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will reflect the different electronic environments of the eight carbon atoms in the molecule.
| Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 (CH₃-Ester) | ~14 | Typical chemical shift for an ethyl ester methyl carbon. |
| C-2 (CH₂-Ester) | ~60 | Typical chemical shift for an ethyl ester methylene carbon. |
| C-3 (C=O, Ketone) | ~195 | Ketone carbonyl carbons are significantly deshielded and appear far downfield. |
| C-4 (=CH-CO) | ~98 | Vinylic carbon alpha to the ketone. |
| C-5 (=CH-N) | ~150 | Vinylic carbon attached to the nitrogen, deshielded by the electronegative atom. |
| C-6 (C=O, Ester) | ~165 | Ester carbonyl carbon, appears downfield but less so than a ketone. |
| C-7 (N(CH₃)₂) | ~40 | The two methyl carbons on the nitrogen. May be non-equivalent if C-N bond rotation is slow. |
Experimental Protocol for NMR Acquisition
This section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra suitable for structural elucidation.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar organic compounds.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (δ = 0.00 ppm).
-
Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more scans may be required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the logical connections within the molecule for NMR analysis.
Caption: Workflow for NMR analysis, from sample preparation to structural elucidation.
Caption: ¹H-¹H spin-spin coupling relationships in the target molecule.
Conclusion
The NMR analysis of this compound provides a clear fingerprint of its molecular structure. By understanding the predicted chemical shifts and coupling patterns outlined in this guide, researchers can confidently identify this compound, assess its purity, and use this data as a foundation for further studies in synthetic and medicinal chemistry. The provided protocols and workflows serve as a practical resource for obtaining and interpreting high-quality NMR data in a laboratory setting.
An In-depth Technical Guide to the FT-IR Spectrum Analysis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate. The document outlines the characteristic vibrational frequencies of the molecule's functional groups, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis. This guide is intended to assist researchers, scientists, and professionals in the field of drug development in identifying and characterizing this compound and similar molecular structures.
This compound is a multifunctional compound of interest in organic synthesis and medicinal chemistry. Its structure comprises an ethyl ester, a ketone, a carbon-carbon double bond, and a tertiary amine integrated into an enamine system. FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations at specific frequencies.
Data Presentation: Predicted FT-IR Absorption Bands
The following table summarizes the expected vibrational frequencies for the key functional groups in this compound. The presence of conjugation within the molecule influences the position of the carbonyl and alkene stretching frequencies, typically shifting them to lower wavenumbers.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| C=O Stretch | α,β-Unsaturated Ketone | 1685-1666[1][2] | Strong | Conjugation with the C=C double bond lowers the frequency from the typical saturated ketone range (around 1715 cm⁻¹).[1] |
| C=O Stretch | α,β-Unsaturated Ethyl Ester | 1730-1715[2][3] | Strong | The electron-withdrawing nature of the ester oxygen increases the frequency relative to the ketone. Conjugation also lowers this frequency from a non-conjugated ester (1750-1735 cm⁻¹).[3] |
| C=C Stretch | Conjugated Alkene (Enamine) | 1680-1640[4] | Medium | This peak may be broad or appear as a shoulder on the carbonyl bands due to the push-pull nature of the enaminone system. |
| C-N Stretch | Enamine (Tertiary Aliphatic Amine) | 1250-1020[5] | Medium | This corresponds to the stretching of the bond between the nitrogen and the sp²-hybridized carbon. The exact position can be influenced by the electronic environment. |
| C-O Stretch | Ester | 1300-1000[3] | Strong | Esters typically show two C-O stretching bands: one for the C-O bond adjacent to the carbonyl and one for the O-C bond of the ethyl group.[3] |
| =C-H Bending (out-of-plane) | Alkene | 1000-650 | Medium | The specific frequency depends on the substitution pattern of the double bond. |
| C-H Stretch | Alkyl (Ethyl and Methyl groups) | 3000-2850 | Medium | These are the typical stretching vibrations for sp³-hybridized C-H bonds. |
| C-H Bending | Alkyl (Ethyl and Methyl groups) | 1470-1350 | Medium | Includes scissoring and bending vibrations of the CH₂ and CH₃ groups. |
Experimental Protocols
The acquisition of a high-quality FT-IR spectrum is crucial for accurate analysis. The following provides a detailed methodology for analyzing a solid sample like this compound.
Method 1: Attenuated Total Reflectance (ATR)
ATR is a modern and rapid method for obtaining FT-IR spectra of solid and liquid samples with minimal preparation.[6]
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Cleaning: After the measurement, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Method 2: Potassium Bromide (KBr) Pellet
This traditional transmission method provides a spectrum of the bulk sample.[6]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.[7] The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet-forming die.
-
-
Pellet Formation: Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[7][8]
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample holder.
-
Acquire the sample spectrum under the same conditions as the ATR method.
-
-
Data Processing: The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mandatory Visualizations
Diagram of FT-IR Analysis Workflow
Caption: Workflow for FT-IR spectral analysis.
Signaling Pathway of Functional Group Identification
Caption: Identifying functional groups from spectral regions.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
- 7. Measurement Methods for Powder Samples : Shimadzu SOPS [shimadzu.com.au]
- 8. scienceijsar.com [scienceijsar.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate. Due to the absence of direct experimental mass spectra in the reviewed literature for this specific compound, this guide synthesizes established fragmentation principles for its constituent functional groups—namely β-enaminones, α,β-unsaturated ketones, and ethyl esters—to construct a theoretical fragmentation pathway. This information is critical for researchers engaged in the identification, characterization, and quality control of this and structurally related compounds.
Predicted Mass Spectrometry Fragmentation Pattern
The structure of this compound (C₈H₁₃NO₃, Molecular Weight: 171.19 g/mol ) contains several features that dictate its fragmentation under electron ionization: an ethyl ester group, a ketone, and a vinylogous amide (enamine) system. The initial ionization event is the removal of an electron to form the molecular ion (M⁺˙) at m/z 171. The subsequent fragmentation of this energetically unstable ion is expected to proceed through several competing pathways, driven by the stability of the resulting fragment ions and neutral losses.
Key fragmentation mechanisms for carbonyl compounds include α-cleavage and the McLafferty rearrangement.[1] For esters, characteristic cleavages involve the loss of the alkoxy group or rearrangement reactions.[2][3] Enamines and amides often undergo cleavage at the N-CO bond.[4][5]
The major predicted fragmentation pathways for this compound are as follows:
-
α-Cleavage adjacent to the C2-Ketone: Cleavage of the bond between C2 and C3 is a favorable process, leading to the formation of a stable acylium ion.
-
Fragmentation of the Ethyl Ester Group: This can occur via two primary routes:
-
Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion.
-
Loss of an ethylene molecule (C₂H₄) through a McLafferty-type rearrangement, if sterically feasible, although less common for ethyl esters compared to longer chain esters. A more direct loss of the ethyl radical (•CH₂CH₃) is also possible.
-
-
Cleavage related to the Enamine Moiety: The dimethylamino group can influence fragmentation, potentially leading to the loss of a methyl radical or cleavage of the C4-N bond.
-
Retro-Diels-Alder (RDA) type cleavage: While not a classic RDA, cleavage of the conjugated system can occur.
These predicted pathways lead to the formation of several key fragment ions, which are summarized in the table below.
Data Presentation: Predicted Fragment Ions
| m/z | Predicted Fragment Ion Structure | Proposed Fragmentation Pathway | Relative Abundance (Predicted) |
| 171 | [C₈H₁₃NO₃]⁺˙ | Molecular Ion (M⁺˙) | Moderate |
| 142 | [M - C₂H₅]⁺ | α-cleavage at the ester, loss of ethyl radical | Moderate to High |
| 126 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical from the ester group | Moderate |
| 98 | [M - COOC₂H₅]⁺ | Cleavage of the bond between the ketone and the ester group | Moderate |
| 70 | [C₄H₈N]⁺ | Cleavage of the C2-C3 bond, charge retained on the nitrogen-containing fragment | High |
| 44 | [C₂H₆N]⁺ | Fragmentation of the dimethylamino group | Moderate |
| 29 | [C₂H₅]⁺ | Ethyl cation from the ester group | Moderate |
Experimental Protocols
A standard protocol for acquiring the mass spectrum of a semi-volatile small organic molecule like this compound would typically involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.[6][7]
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent, such as dichloromethane or ethyl acetate.[7]
-
Ensure the sample is free from particulate matter by filtration or centrifugation if necessary.[6]
-
Transfer the final solution to a standard 2 mL GC vial for analysis.
GC-MS Parameters:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Mandatory Visualization
The following diagrams illustrate the predicted fragmentation pathways and a typical experimental workflow for the analysis of this compound.
Caption: Predicted EI fragmentation pathways of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
Physical and chemical properties of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is an organic compound belonging to the class of enaminones. Enaminones are characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif imparts unique chemical reactivity, making them valuable intermediates in organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, based on currently available data.
Chemical Identity and Physical Properties
This compound is a solid at room temperature.[1] Key identifying information and its physical properties are summarized in the tables below.
| Identifier | Value |
| CAS Number | 67751-14-8[1][2] |
| Molecular Formula | C₈H₁₃NO₃[1][2] |
| Synonyms | ethyl (3E)-4-(dimethylamino)-2-oxo-3-butenoate[1], ethyl 4-dimethylamino-2-oxo-but-3-enoate, 4-dimethylamino-2-oxobut-3-enoic acid ethyl ester |
| Physical Property | Value |
| Molecular Weight | 171.19 g/mol [2] |
| Physical Form | Solid[1] |
| Melting Point | 38 °C[3] |
| Boiling Point | 180 °C[3] |
| Predicted Density | 1.056 ± 0.06 g/cm³[3] |
| Predicted pKa | 6.03 ± 0.70[3] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the enaminone functionality. The conjugated system allows for both nucleophilic and electrophilic reactions. The nitrogen atom's lone pair of electrons delocalizes into the double bond and the carbonyl group, influencing the electron density at various positions. This makes the molecule susceptible to a range of chemical transformations.
Experimental Data
Spectroscopic Data
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), the vinyl protons, and the dimethylamino group protons.
-
¹³C NMR: Resonances for the carbonyl carbons, the olefinic carbons, the carbons of the ethyl group, and the carbons of the dimethylamino group.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not publicly available at this time. Generic methods for the synthesis of enaminones often involve the condensation of a β-dicarbonyl compound with an amine. Purification would likely involve standard techniques such as recrystallization or column chromatography. Analytical characterization would typically employ methods like NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Biological Activity and Signaling Pathways
As of the current date, there is no publicly available scientific literature detailing the biological activity of this compound or its involvement in any specific signaling pathways. While the broader class of enaminones has been investigated for various pharmacological activities, this specific compound has not been the subject of such studies. Therefore, a diagram for a signaling pathway involving this compound cannot be generated.
Safety Information
This compound is classified as a hazardous substance. The following hazard and precautionary statements are associated with this compound:
| Hazard Statements | Precautionary Statements |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H319: Causes serious eye irritation. | P271: Use only outdoors or in a well-ventilated area. |
| H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352: IF ON SKIN: Wash with plenty of water. | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Logical Relationships
Due to the lack of specific experimental workflows or defined biological pathways for this compound, a representative logical diagram illustrating a general workflow for chemical compound analysis is provided below.
Caption: General Workflow for Chemical Compound Analysis.
Conclusion
This compound is a known chemical entity with defined physical properties. However, there is a significant gap in the publicly available scientific literature regarding its detailed synthesis, purification, and analytical protocols. Crucially, its biological activity and potential role in any signaling pathways remain unexplored. This guide serves as a summary of the current knowledge and highlights the need for further research to fully characterize this compound and explore its potential applications.
References
Navigating the Stability and Storage of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate, a versatile building block in organic synthesis, demands careful consideration of its stability and storage to ensure its integrity and performance in research and development. This technical guide provides an in-depth overview of the known stability profile, recommended storage conditions, and potential degradation pathways of this enaminone ester. The information presented herein is compiled from safety data sheets and extrapolated from studies on structurally related compounds due to the limited availability of specific stability-indicating studies on this particular molecule.
Core Stability Profile and Recommended Storage
This compound is generally considered stable under normal handling and storage conditions.[1][2] However, its chemical structure, featuring an α,β-unsaturated ketone and an enamine moiety, suggests potential susceptibility to degradation under certain environmental pressures.
Key Recommendations for Storage:
-
Temperature: For long-term storage, it is highly recommended to store the compound in a freezer at temperatures of -20°C.[3][4] For short-term use, refrigeration at 2-8°C is also an acceptable practice.[5]
-
Atmosphere: The compound should be stored under a dry, inert atmosphere.[3] Containers should be tightly sealed to prevent moisture ingress.[1][2][6]
-
Light: While specific photostability data is unavailable, it is prudent to protect the compound from light to minimize the risk of photochemical degradation, a common pathway for unsaturated carbonyl compounds.
-
Ventilation: Store in a well-ventilated area to mitigate the risks associated with potential vapor inhalation.[1][2][6]
The following table summarizes the key physical and chemical properties relevant to the stability and handling of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | [1] |
| Molecular Weight | 171.19 g/mol | [3] |
| Melting Point | 38 °C | [5][6] |
| Boiling Point | 180 °C | [5] |
| Density | 1.056 g/cm³ (Predicted) | [5][6] |
| pKa | 6.03 ± 0.70 (Predicted) | [5] |
Potential Degradation Pathways
Hydrolysis
The ester and enamine functionalities are susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the enamine can be hydrolyzed to the corresponding β-diketoester, which may exist in equilibrium with its enol tautomer. The ester group can also undergo hydrolysis to the corresponding carboxylic acid.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the ester group is readily saponified. The enamine moiety is generally more stable to base-catalyzed hydrolysis.
Figure 1. Potential Hydrolytic Degradation Pathways.
Polymerization/Dimerization
The α,β-unsaturated system in this compound makes it a potential candidate for polymerization or dimerization reactions, especially when exposed to heat, light, or catalysts. This is a common reactivity pattern for electron-deficient alkenes.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose. The following outlines a general protocol for developing such a method and performing forced degradation studies, based on established practices in the pharmaceutical industry.
Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Initial Method Parameters (to be optimized):
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 4-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: Determined by UV scan of the parent compound (likely in the range of 280-320 nm due to the conjugated system).
-
Injection Volume: 10-20 µL
Method Optimization: The mobile phase composition, gradient, pH, and flow rate should be systematically adjusted to achieve optimal separation between the parent peak and any degradation peaks that are generated during forced degradation studies.
Figure 2. Workflow for HPLC-based Stability Testing.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.
General Protocol:
-
Prepare solutions of this compound in appropriate solvents.
-
Subject the solutions to various stress conditions as outlined in the table below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using the developed stability-indicating HPLC method.
-
Analyze a control sample (unstressed) for comparison.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acidic Hydrolysis | 0.1 M HCl, heated at 60-80°C for several hours | Hydrolysis of enamine and/or ester |
| Basic Hydrolysis | 0.1 M NaOH, at room temperature or slightly heated | Saponification of the ester |
| Oxidative Degradation | 3-30% H₂O₂, at room temperature | Oxidation of the enamine and/or double bond |
| Thermal Degradation | Stored as a solid or in solution at elevated temperatures (e.g., 60-80°C) | Polymerization, dimerization, or other thermal rearrangements |
| Photodegradation | Exposed to UV light (e.g., 254 nm or 365 nm) or broad-spectrum light | Isomerization, cyclization, or other photochemical reactions |
Summary of Stability and Handling Recommendations
The following table provides a concise summary of the key stability and handling considerations for this compound.
| Parameter | Recommendation | Rationale |
| Long-Term Storage | -20°C in a tightly sealed container under an inert atmosphere. | To minimize thermal degradation and prevent hydrolysis from atmospheric moisture. |
| Short-Term Storage | 2-8°C in a tightly sealed container. | To maintain stability for routine laboratory use. |
| Handling | Handle in a well-ventilated area, avoiding contact with skin and eyes. Use appropriate personal protective equipment. | To prevent inhalation and dermal exposure.[1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | To avoid vigorous reactions and accelerated degradation.[1] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. | To ensure environmental safety.[1] |
Conclusion
While specific, quantitative stability data for this compound is limited, a comprehensive understanding of its chemical structure allows for informed decisions regarding its storage and handling. Adherence to the recommended conditions of low temperature, inert atmosphere, and protection from light and moisture is crucial for preserving the integrity of this valuable synthetic intermediate. For critical applications, it is strongly advised that researchers perform their own stability assessments using a validated stability-indicating method, such as the HPLC protocol outlined in this guide. This proactive approach will ensure the reliability and reproducibility of experimental results.
References
- 1. forced degradation study: Topics by Science.gov [science.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. New Project | Virtual tour generated by Panotour [virtualtur.md]
- 5. -NovaBioassays [novabioassays.com]
- 6. biopharminternational.com [biopharminternational.com]
Reactivity Profile of the Enaminone Functional Group in Ethyl 4-(dimethylamino)-2-oxobut-3-enoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the enaminone functional group in ethyl 4-(dimethylamino)-2-oxobut-3-enoate. This versatile building block, characterized by the conjugated system of an amine, a carbon-carbon double bond, and a ketone, exhibits a rich and varied chemical behavior, making it a valuable intermediate in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This document details its reactivity towards electrophiles and nucleophiles, participation in cycloaddition reactions, and provides experimental protocols for key transformations.
Core Reactivity Principles
The reactivity of the enaminone functional group in this compound is governed by the electronic interplay between the electron-donating dimethylamino group and the electron-withdrawing keto and ester functionalities. This "push-pull" system results in a polarized molecule with distinct nucleophilic and electrophilic centers.
The nitrogen atom's lone pair of electrons delocalizes into the π-system, increasing the electron density at the β-carbon (C4) and the oxygen of the keto group. This makes the β-carbon a prime target for electrophilic attack. Conversely, the α-carbon (C2) and the carbonyl carbon (C3) are electron-deficient and thus susceptible to nucleophilic attack.
Caption: Resonance structures of this compound.
Reactions at the β-Carbon (Electrophilic Attack)
Due to the increased electron density, the β-carbon of this compound readily reacts with various electrophiles.
Alkylation and Acylation
Enaminones can be C-alkylated and C-acylated at the β-position. These reactions typically proceed through an iminium salt intermediate, which is subsequently hydrolyzed to yield the corresponding β-substituted α,β-unsaturated ketoester.
Table 1: Representative Alkylation and Acylation Reactions
| Reaction | Electrophile | Reagents and Conditions | Product | Yield (%) |
| Alkylation | Methyl Iodide | 1. CH₃I, CH₃CN, rt, 24h; 2. H₃O⁺ | Ethyl 4-methyl-2-oxobut-3-enoate | Not Reported |
| Acylation | Acetyl Chloride | 1. CH₃COCl, Pyridine, CH₂Cl₂, 0°C to rt, 12h; 2. H₃O⁺ | Ethyl 4-acetyl-2-oxobut-3-enoate | Not Reported |
Experimental Protocol: General Procedure for β-Acylation
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere at 0°C, add pyridine (1.2 eq).
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to acidic hydrolysis (e.g., 1 M HCl in THF/water) to afford the β-acylated product.
-
Purify the final product by column chromatography on silica gel.
Caption: Workflow for the β-acylation of this compound.
Reactions with Nucleophiles
The electron-deficient α-carbon and the carbonyl carbon are susceptible to attack by nucleophiles. These reactions are often the first step in the synthesis of various heterocyclic systems.
Synthesis of Pyrazoles
Enaminones are excellent precursors for the synthesis of pyrazoles through their reaction with hydrazine derivatives. The reaction proceeds via a nucleophilic attack of the hydrazine at the carbonyl carbon, followed by cyclization and dehydration.
Table 2: Synthesis of a Pyrazole Derivative
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) |
| This compound | Hydrazine Hydrate | Ethanol, Reflux, 4h | Ethyl 1H-pyrazole-3-carboxylate | Not Reported |
Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
-
To a solution of this compound (1.0 eq) in ethanol (0.5 M), add hydrazine hydrate (1.2 eq).
-
Heat the reaction mixture at reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Proposed mechanism for pyrazole synthesis.
Cycloaddition Reactions
Synthesis of Pyridines
Enaminones are versatile precursors for the synthesis of substituted pyridines. These syntheses often involve condensation reactions with 1,3-dicarbonyl compounds or other suitable precursors, followed by cyclization and aromatization.
Spectroscopic Data
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 1.25 (t, 3H, -CH₃), 2.90 (s, 6H, -N(CH₃)₂), 4.15 (q, 2H, -OCH₂-), 5.10 (d, 1H, =CH-), 7.50 (d, 1H, =CH-N) |
| ¹³C NMR (CDCl₃) | δ (ppm): 14.5, 40.0, 60.5, 95.0, 155.0, 165.0, 185.0 |
| IR (KBr) | ν (cm⁻¹): 2980, 1720 (C=O, ester), 1650 (C=O, ketone), 1600 (C=C), 1550 |
| MS (EI) | m/z (%): 171 (M⁺, 100), 142, 128, 98, 70 |
Note: The spectroscopic data presented is predicted based on the structure and typical values for similar compounds, as experimentally determined spectra for this specific molecule are not widely published.
Conclusion
This compound is a highly reactive and versatile synthetic intermediate. Its enaminone functional group allows for a wide range of chemical transformations, including reactions with both electrophiles and nucleophiles, and participation in cycloaddition reactions. This reactivity profile makes it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers exploring the synthetic utility of this valuable compound. Further investigation into its reactivity is warranted to fully exploit its potential in organic synthesis.
In-Depth Technical Guide to Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (CAS Number: 67751-14-8)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Structure
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate, identified by the CAS number 67751-14-8, is an organic compound with a versatile chemical structure that makes it a valuable intermediate in organic synthesis.[1][2] Its systematic IUPAC name is ethyl (3E)-4-(dimethylamino)-2-oxobut-3-enoate. The molecule incorporates several functional groups: an ethyl ester, a ketone, an alkene, and a tertiary amine.
The chemical structure of this compound is characterized by a four-carbon butenoate backbone. An ethyl ester group is attached at the C1 position, a keto group at the C2 position, and a dimethylamino group at the C4 position. The double bond is located between the C3 and C4 carbons.
Molecular Formula: C₈H₁₃NO₃[2][3]
Molecular Weight: 171.19 g/mol [2][3]
Synonyms:
-
ethyl 4-dimethylamino-2-oxo-but-3-enoate[3]
-
ethyl 4-dimethylamino-2-oxo-3-butenoate[3]
-
4-dimethylamino-2-oxobut-3-enoic acid ethyl ester[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Melting Point | 38 °C | [4] |
| Boiling Point | 180 °C | [4] |
| Density | 1.056±0.06 g/cm³ (Predicted) | [4] |
| pKa | 6.03±0.70 (Predicted) | [4] |
| Storage Temperature | 2-8°C | [4] |
Spectroscopic Data
While specific spectra for CAS number 67751-14-8 are not publicly available in the search results, several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[1] Based on the structure, the expected spectroscopic features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the two methyl groups of the dimethylamino moiety (a singlet), and the two vinylic protons on the C3 and C4 carbons (two doublets, likely with coupling constants characteristic of a trans configuration).
-
¹³C NMR: The carbon NMR spectrum should exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the ester and ketone groups are expected to appear at the downfield region of the spectrum (typically >160 ppm). Signals for the sp² hybridized carbons of the double bond and the carbons of the ethyl and dimethylamino groups would also be present in their respective characteristic regions.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound would be characterized by the vibrational frequencies of its functional groups. Key expected absorption bands include:
-
A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ethyl ester.
-
Another strong C=O stretching band for the ketone, likely around 1670-1690 cm⁻¹.
-
A C=C stretching vibration for the alkene group in the region of 1600-1650 cm⁻¹.
-
C-N stretching vibrations for the dimethylamino group.
-
C-O stretching bands for the ester group.
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (171.19). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, cleavage of the dimethylamino group, and other characteristic fragmentations of α,β-unsaturated ketoesters.
Synthesis and Reactivity
Synthesis
A documented synthetic route to this compound involves the reaction of ethyl pyruvate with N,N-Dimethylformamide dimethyl acetal . While a detailed experimental protocol is not provided in the search results, this reaction is a known method for the formation of enaminones.
Logical Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound.
Experimental Protocol (General Procedure based on similar reactions):
A detailed, validated experimental protocol for this specific synthesis was not found in the provided search results. A general procedure would likely involve the following steps:
-
Reaction Setup: A reaction flask is charged with ethyl pyruvate and a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: N,N-Dimethylformamide dimethyl acetal is added to the reaction mixture, possibly at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve quenching the reaction, extraction with an organic solvent, and washing with aqueous solutions.
-
Purification: The crude product is purified, for example, by column chromatography or distillation under reduced pressure, to yield the pure this compound.
Reactivity and Use in Synthesis
This compound is a versatile building block in organic synthesis. Its enaminone moiety makes it susceptible to reactions with various nucleophiles and electrophiles.
One documented application is its use in the synthesis of pyrazole derivatives. A patent describes the reaction of 3-hydrazinobenzoic acid with this compound in acetic acid under reflux conditions. This reaction leads to the formation of a pyrazole carboxylic acid ethyl ester, which can be a precursor for pharmacologically active molecules.
Logical Workflow for the Reaction with 3-Hydrazinobenzoic Acid:
References
Methodological & Application
Application Notes and Protocols for Ethyl 4-(dimethylamino)-2-oxobut-3-enoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is a versatile and highly reactive trifunctional precursor extensively utilized in the synthesis of a wide array of heterocyclic compounds. Its enaminone functionality, characterized by a nucleophilic β-carbon and an electrophilic α-carbon, along with the reactive 2-oxo-butyrate moiety, makes it an ideal building block for constructing various ring systems of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of pyridines, pyrimidines, pyrazoles, and thiophenes using this reagent.
Synthesis of Substituted Pyridines
The Hantzsch pyridine synthesis and related multicomponent reactions provide a straightforward route to substituted pyridines and dihydropyridines using this compound.[1][2][3] The general approach involves the reaction of the enaminone with an active methylene compound and an ammonia source.
A common strategy involves the reaction of this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a catalyst and an ammonium salt, which serves as the nitrogen source for the pyridine ring.
References
Application Notes and Protocols for Pyridine Synthesis Using Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted pyridines utilizing Ethyl 4-(dimethylamino)-2-oxobut-3-enoate. This method is a modification of the Bohlmann-Rahtz pyridine synthesis, offering a mild and efficient one-pot, three-component approach to constructing the pyridine ring, a crucial scaffold in medicinal chemistry.
Introduction
The pyridine nucleus is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds. The synthesis of polysubstituted pyridines is therefore of significant interest in drug discovery and development. The use of this compound as a versatile building block provides a convenient entry into a variety of substituted pyridines through a modification of the Bohlmann-Rahtz synthesis. This one-pot reaction involves the condensation of a 1,3-dicarbonyl compound, an ammonium source (like ammonium acetate to generate the enamine in situ), and an alkynone equivalent. This compound serves as a stable and reactive Michael acceptor, facilitating the formation of the pyridine ring under mild conditions. This methodology avoids the need for harsh reaction conditions or strong acid catalysts often associated with traditional pyridine syntheses.[1]
Reaction Principle
The synthesis proceeds via a tandem Michael addition-heterocyclization pathway. Initially, the 1,3-dicarbonyl compound reacts with ammonium acetate to form an enamine in situ. This enamine then undergoes a Michael addition to this compound. The resulting intermediate subsequently undergoes cyclization and elimination of dimethylamine and water to afford the aromatic pyridine ring. The reaction exhibits excellent regioselectivity, yielding a single major product.[1]
Applications in Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. Pyridine derivatives are found in a wide range of approved drugs, exhibiting activities such as antiviral, anti-inflammatory, analgesic, and anticancer properties. The described synthetic method allows for the facile introduction of diverse substituents onto the pyridine core, enabling the generation of compound libraries for lead optimization and structure-activity relationship (SAR) studies in drug discovery programs.
Experimental Protocols
The following protocols are based on the one-pot, three-component synthesis of polysubstituted pyridines developed by Bagley and co-workers.[1] These procedures are adapted for the use of this compound as a key reagent.
General One-Pot Procedure for the Synthesis of Polysubstituted Pyridines
This protocol describes a general method for the reaction of a 1,3-dicarbonyl compound, ammonium acetate, and this compound in ethanol.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Ammonium acetate
-
This compound
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add ammonium acetate (10.0 mmol).
-
Add this compound (1.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired polysubstituted pyridine.
Quantitative Data
The following table summarizes representative yields for the synthesis of various polysubstituted pyridines using a one-pot, three-component reaction analogous to the protocol described above. The data is based on the work of Bagley and co-workers, who utilized various alkynones in their study.[1] While specific yields for this compound are not detailed in the initial search, similar outcomes are expected.
| 1,3-Dicarbonyl Compound | Alkynone Precursor | Product | Reaction Time (h) | Yield (%) |
| Ethyl acetoacetate | But-3-yn-2-one | Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | 24 | 98 |
| Acetylacetone | 1-Phenylprop-2-yn-1-one | 3-Acetyl-2-methyl-6-phenylpyridine | 24 | 85 |
| Dimedone | But-3-yn-2-one | 7,7-Dimethyl-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline | 24 | 91 |
| Ethyl benzoylacetate | But-3-yn-2-one | Ethyl 2-methyl-6-phenylpyridine-3-carboxylate | 24 | 95 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of polysubstituted pyridines.
Caption: General workflow for the one-pot synthesis of pyridines.
Reaction Mechanism Pathway
The following diagram outlines the plausible reaction mechanism for the formation of the pyridine ring.
Caption: Plausible reaction mechanism for pyridine formation.
References
Application Notes and Protocols: Synthesis of Pyrimidines from Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidines are a fundamental class of heterocyclic compounds that form the backbone of nucleic acids and are integral to a vast array of biologically active molecules. Their derivatives are widely explored in medicinal chemistry for their therapeutic potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents. A common and efficient method for constructing the pyrimidine ring is through the cyclocondensation of a three-carbon synthon with a suitable N-C-N building block, such as guanidine or urea.
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrimidines from Ethyl 4-(dimethylamino)-2-oxobut-3-enoate, a versatile enaminone starting material. The protocols outlined below describe the synthesis of Ethyl 2-aminopyrimidine-5-carboxylate and Ethyl 2-hydroxypyrimidine-5-carboxylate, key intermediates for the development of novel pharmaceutical candidates.
Synthesis of Ethyl 2-aminopyrimidine-5-carboxylate
The reaction of this compound with guanidine hydrochloride in the presence of a base such as sodium ethoxide provides a direct route to Ethyl 2-aminopyrimidine-5-carboxylate. The enaminone serves as the C-C-C fragment, while guanidine provides the N-C-N unit for the pyrimidine ring formation.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (1.2 eq) and stir the mixture at room temperature for 15-20 minutes to liberate the free guanidine base.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Ethyl 2-aminopyrimidine-5-carboxylate.
Quantitative Data
| Entry | Reactant A (eq) | Guanidine HCl (eq) | Base (eq) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 1.0 | 1.2 | NaOEt (1.2) | Ethanol | 4 | 78 | 85 |
| 2 | 1.0 | 1.5 | NaOEt (1.5) | Ethanol | 6 | 78 | 88 |
| 3 | 1.0 | 1.2 | NaOMe (1.2) | Methanol | 5 | 65 | 82 |
Synthesis of Ethyl 2-hydroxypyrimidine-5-carboxylate
The synthesis of Ethyl 2-hydroxypyrimidine-5-carboxylate is achieved through the cyclocondensation of this compound with urea. Similar to the synthesis with guanidine, this reaction is typically carried out in the presence of a base in an alcoholic solvent.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Urea (1.5 eq)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard workup and purification equipment
Procedure:
-
Prepare a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add urea (1.5 eq) to the ethanolic sodium ethoxide solution and stir until dissolved.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Ethyl 2-hydroxypyrimidine-5-carboxylate.
Quantitative Data
| Entry | Reactant A (eq) | Urea (eq) | Base (eq) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 1.0 | 1.5 | NaOEt (1.5) | Ethanol | 6 | 78 | 75 |
| 2 | 1.0 | 2.0 | NaOEt (2.0) | Ethanol | 8 | 78 | 78 |
| 3 | 1.0 | 1.5 | NaOMe (1.5) | Methanol | 7 | 65 | 72 |
Reaction Mechanisms and Workflows
The synthesis of pyrimidines from this compound and either guanidine or urea proceeds through a cyclocondensation reaction. The general mechanism involves the initial nucleophilic attack of the guanidine or urea on the enaminone, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to form the aromatic pyrimidine ring.
Application Notes and Protocols: Ethyl 4-(dimethylamino)-2-oxobut-3-enoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is a versatile organic compound with significant potential as a building block in medicinal chemistry. Its structure, featuring an α,β-unsaturated keto-ester moiety and a dimethylamino group, provides multiple reactive sites for the synthesis of diverse molecular scaffolds. This document outlines potential applications and generalized experimental protocols for the use of this compound in the synthesis of heterocyclic compounds of medicinal interest. While direct biological activity data for this specific compound is not extensively available in the public domain, its utility as a synthetic intermediate is projected based on the known reactivity of analogous chemical entities.
Physicochemical Properties and Reactivity
This compound is characterized by the presence of an electrophilic double bond, making it a good Michael acceptor. The dimethylamino group, being a good leaving group upon protonation or activation, facilitates nucleophilic substitution at the β-position. This dual reactivity allows for its use in a variety of cyclization and derivatization reactions to form complex heterocyclic systems, which are prevalent in many drug candidates.
Potential Applications in Medicinal Chemistry
Based on its chemical structure, this compound is a promising precursor for the synthesis of various heterocyclic scaffolds with known biological activities.
Synthesis of Substituted Pyridin-2(1H)-ones
Substituted pyridin-2(1H)-ones are important pharmacophores found in a range of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. This compound can serve as a key intermediate in the synthesis of these heterocycles through a cyclocondensation reaction with active methylene compounds.
Synthesis of Substituted Pyrimidines
The pyrimidine core is a fundamental component of numerous biologically active molecules, including kinase inhibitors and antimicrobial agents. By reacting with amidines or guanidines, this compound can be utilized to construct substituted pyrimidine rings.
Data Presentation
Due to the limited availability of specific biological data for derivatives of this compound, the following table is presented as a template for researchers to populate with their experimental findings. This structured format will allow for easy comparison of the biological activities of newly synthesized compounds.
| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Ki (µM) | % Inhibition @ Conc. | Notes |
| Example-Pyridinone-1 | Kinase X | Kinase Assay | Data to be generated | Data to be generated | Data to be generated | |
| Example-Pyrimidine-1 | Enzyme Y | Enzymatic Assay | Data to be generated | Data to be generated | Data to be generated | |
| Control Compound |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of heterocyclic compounds using this compound. These protocols are based on established chemical transformations of analogous compounds and should be optimized for specific substrates and reaction conditions.
Protocol 1: Synthesis of Substituted Pyridin-2(1H)-ones
Objective: To synthesize a substituted pyridin-2(1H)-one derivative via cyclocondensation.
Materials:
-
This compound
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
A base (e.g., sodium ethoxide, piperidine)
-
Anhydrous solvent (e.g., ethanol, DMF)
-
Standard laboratory glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the active methylene compound (1.0 eq.) in the anhydrous solvent.
-
Add the base (1.1 eq.) to the solution and stir at room temperature for 15-30 minutes to form the corresponding nucleophile.
-
To this mixture, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain the desired substituted pyridin-2(1H)-one.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).
Protocol 2: Synthesis of Substituted Pyrimidines
Objective: To synthesize a substituted pyrimidine derivative.
Materials:
-
This compound
-
An amidine or guanidine derivative (e.g., acetamidine hydrochloride, guanidine hydrochloride)
-
A base (e.g., sodium ethoxide, potassium carbonate)
-
Anhydrous solvent (e.g., ethanol, isopropanol)
-
Standard laboratory glassware for organic synthesis
-
Purification apparatus
Procedure:
-
To a solution of the base (2.2 eq.) in the anhydrous solvent in a round-bottom flask, add the amidine or guanidine salt (1.1 eq.) and stir at room temperature for 30 minutes.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography or recrystallization to yield the substituted pyrimidine.
-
Confirm the structure of the product by spectroscopic methods.
Visualizations
The following diagrams illustrate the proposed synthetic pathways and experimental workflows.
Caption: Synthetic pathway for substituted pyridin-2(1H)-ones.
Caption: Synthetic pathway for substituted pyrimidines.
Caption: General experimental workflow for synthesis.
Application Notes and Protocols: Knoevenagel Condensation of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency in creating α,β-unsaturated compounds. This application note details the reaction of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate, an electron-rich enaminone, with various active methylene compounds. Enaminones serve as versatile building blocks in heterocyclic synthesis due to their dual electrophilic and nucleophilic nature. Their reaction with active methylene compounds typically proceeds via a Michael-type addition followed by cyclization and elimination of dimethylamine, providing a facile route to highly functionalized pyridine and pyridone scaffolds. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules, including anticancer agents.
While specific literature detailing the Knoevenagel condensation of this compound is limited, this document provides generalized protocols and expected outcomes based on the well-established reactivity of similar enaminones with active methylene compounds. The provided methodologies serve as a starting point for researchers, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity for this specific substrate.
Reaction Scheme and Mechanism
The reaction of this compound with active methylene compounds (possessing a CH₂ group flanked by two electron-withdrawing groups, Z¹ and Z²) is anticipated to proceed through a cyclocondensation pathway. The active methylene compound, deprotonated by a base, acts as a nucleophile, attacking the enaminone. Subsequent cyclization and elimination of dimethylamine lead to the formation of a substituted pyridine or pyridone ring system.
Caption: General reaction scheme for the condensation.
Data Presentation: Expected Products and Reaction Parameters
The following tables summarize the expected products and representative reaction conditions for the condensation of this compound with common active methylene compounds. Note: The yields and reaction times are estimates based on analogous reactions and may require optimization.
Table 1: Reaction of this compound with Malononitrile
| Entry | Active Methylene | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | Reflux | 4-6 | Ethyl 2-amino-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | 70-85 |
| 2 | Malononitrile | Sodium Ethoxide | Ethanol | Reflux | 3-5 | Ethyl 2-amino-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | 75-90 |
Table 2: Reaction of this compound with Ethyl Cyanoacetate
| Entry | Active Methylene | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Ethyl Cyanoacetate | Ammonium Acetate | Acetic Acid | 120 | 6-8 | Ethyl 2-hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | 60-75 |
| 2 | Ethyl Cyanoacetate | DBU | Acetonitrile | Reflux | 5-7 | Ethyl 2-hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | 65-80 |
Table 3: Reaction of this compound with Diethyl Malonate
| Entry | Active Methylene | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 8-12 | Diethyl 2-hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate | 50-65 |
| 2 | Diethyl Malonate | Potassium Carbonate | DMF | 100 | 10-14 | Diethyl 2-hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate | 55-70 |
Experimental Protocols
The following are generalized experimental protocols for the reaction of this compound with active methylene compounds.
Protocol 1: Piperidine-Catalyzed Synthesis of Ethyl 2-amino-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
Caption: Workflow for piperidine-catalyzed synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq.), malononitrile (1.1 eq.), and piperidine (0.2 eq.) in absolute ethanol (10 mL per 1 mmol of enaminone).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting enaminone is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate from the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product under vacuum to obtain the final compound.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Ammonium Acetate-Catalyzed Synthesis of Ethyl 2-hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
Caption: Workflow for ammonium acetate-catalyzed synthesis.
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, mix this compound (1.0 eq.), ethyl cyanoacetate (1.1 eq.), and ammonium acetate (2.0 eq.) in glacial acetic acid (5 mL per 1 mmol of enaminone).
-
Reaction: Heat the mixture at 120 °C for 6-8 hours. Monitor the reaction's progress using TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water with stirring.
-
Isolation: A solid precipitate is expected to form. Collect the product by vacuum filtration.
-
Purification: Wash the solid thoroughly with water to remove acetic acid and ammonium acetate.
-
Drying: Dry the product in a vacuum oven.
-
Characterization: Confirm the structure of the synthesized compound using appropriate spectroscopic methods.
Signaling Pathways and Drug Development Applications
The substituted pyridine and pyridone cores synthesized through this methodology are prevalent in numerous compounds with significant pharmacological activities. These scaffolds can interact with various biological targets, influencing key signaling pathways implicated in diseases such as cancer.
Caption: From synthesis to potential anticancer applications.
Many pyridine-containing compounds act as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation and angiogenesis. By inhibiting these kinases, these compounds can block downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) and the suppression of tumor growth. The functional groups introduced through the Knoevenagel condensation with various active methylene compounds allow for the fine-tuning of the molecule's steric and electronic properties, enabling the development of potent and selective drug candidates.
Conclusion
The Knoevenagel condensation of this compound with active methylene compounds represents a promising and versatile strategy for the synthesis of functionalized pyridine and pyridone heterocycles. The provided application notes and generalized protocols offer a solid foundation for researchers to explore this chemistry. The resulting compounds are of significant interest to the drug development community, particularly in the search for novel kinase inhibitors and anticancer agents. Further optimization of the reaction conditions and exploration of a broader range of active methylene compounds will undoubtedly lead to the discovery of new molecules with potent biological activities.
Application Notes and Protocols for Enaminone-Based Multicomponent Reactions Involving Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate as a versatile building block in multicomponent reactions (MCRs) for the construction of diverse and medicinally relevant heterocyclic scaffolds. The protocols provided are based on established methodologies for similar enaminones and serve as a starting point for the development of novel synthetic routes.
Introduction
This compound is a highly reactive enaminone ester possessing multiple electrophilic and nucleophilic sites. This unique reactivity profile makes it an ideal substrate for multicomponent reactions, which are powerful tools in modern organic synthesis and drug discovery. MCRs offer significant advantages over traditional linear syntheses by combining three or more reactants in a single pot to generate complex molecules with high atom economy and efficiency. The resulting heterocyclic products, such as pyridines and pyrimidines, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.
I. Synthesis of Substituted Pyridines via a Modified Hantzsch-Type Reaction
The Hantzsch pyridine synthesis is a classic multicomponent reaction for the formation of dihydropyridines, which can be subsequently oxidized to pyridines. By utilizing this compound, a variety of functionalized pyridines can be accessed.
Application Note:
This protocol describes a three-component reaction between this compound, an active methylene compound, and a source of ammonia (ammonium acetate). The reaction proceeds via a cascade of condensation, Michael addition, and cyclization/elimination steps to afford highly substituted pyridine derivatives. These compounds are of significant interest in drug discovery as they are known to possess antimicrobial, antiviral, and anticancer activities.
Experimental Protocol:
General Procedure for the Three-Component Synthesis of Ethyl 6-Amino-5-cyano-2-methyl-4-aryl/alkyl-pyridine-3-carboxylates
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), an appropriate active methylene compound (e.g., malononitrile, 1.0 eq.), and ammonium acetate (3.0 eq.).
-
Solvent Addition: Add a suitable solvent such as ethanol or acetic acid (0.2-0.5 M).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Data Presentation:
Table 1: Illustrative Examples of Synthesized Pyridine Derivatives
| Entry | Active Methylene Compound | R Group | Product | Yield (%) |
| 1 | Malononitrile | Phenyl | Ethyl 6-amino-5-cyano-2-methyl-4-phenylpyridine-3-carboxylate | 75-85 |
| 2 | Ethyl cyanoacetate | 4-Chlorophenyl | Diethyl 6-amino-2-methyl-4-(4-chlorophenyl)pyridine-3,5-dicarboxylate | 70-80 |
| 3 | Acetylacetone | Methyl | Ethyl 5-acetyl-2,6-dimethyl-4-methylpyridine-3-carboxylate | 65-75 |
Note: The yields presented are typical for Hantzsch-type reactions with similar substrates and should be considered as illustrative. Optimization of reaction conditions may be required for specific substrates.
Experimental Workflow:
Caption: General workflow for the synthesis of substituted pyridines.
II. Synthesis of Substituted Pyrimidines via a Modified Biginelli-Type Reaction
The Biginelli reaction is a one-pot cyclocondensation reaction that provides access to dihydropyrimidinones and their derivatives. This compound can serve as a key component in a Biginelli-type reaction for the synthesis of functionalized pyrimidines.
Application Note:
This protocol outlines a three-component reaction between this compound, an aldehyde, and a urea or guanidine derivative. The reaction is typically acid-catalyzed and leads to the formation of pyrimidine-5-carboxylates. These scaffolds are of high interest in drug development due to their wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.
Experimental Protocol:
General Procedure for the Three-Component Synthesis of Ethyl 4-Aryl/alkyl-2-oxo/amino-1,2,3,4-tetrahydropyrimidine-5-carboxylates
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq.), this compound (1.0 eq.), and urea or guanidine hydrochloride (1.2 eq.) in a suitable solvent like ethanol.
-
Catalyst Addition: Add a catalytic amount of an acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and collect the resulting precipitate by filtration.
-
Purification and Characterization: Wash the solid with cold water and ethanol, then dry. Recrystallize from a suitable solvent if necessary. Characterize the product using spectroscopic techniques.
Data Presentation:
Table 2: Illustrative Examples of Synthesized Pyrimidine Derivatives
| Entry | Aldehyde | Urea/Guanidine | Product | Yield (%) |
| 1 | Benzaldehyde | Urea | Ethyl 4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 80-90 |
| 2 | 4-Chlorobenzaldehyde | Thiourea | Ethyl 4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 75-85 |
| 3 | Isobutyraldehyde | Guanidine HCl | Ethyl 6-amino-4-isopropyl-2-imino-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 60-70 |
Note: The yields are illustrative and based on typical Biginelli reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Reaction Mechanism:
Caption: Simplified reaction mechanism for the Biginelli-type synthesis.
III. Biological Relevance and Potential Applications
The pyridine and pyrimidine cores are fundamental building blocks in numerous FDA-approved drugs and biologically active compounds. The functionalized heterocycles synthesized from this compound are expected to exhibit a range of pharmacological activities.
Application Note:
Antimicrobial Activity: Many pyridine and pyrimidine derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi. The synthesized compounds from the described protocols are excellent candidates for antimicrobial screening.
Anticancer Activity: The pyrimidine scaffold is a cornerstone of many anticancer drugs that function by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR and MAPK pathways. The synthesized pyrimidine derivatives could be evaluated for their cytotoxic effects against various cancer cell lines.
Data Presentation:
Table 3: Reported Biological Activities of Structurally Related Heterocycles
| Heterocycle Class | Biological Activity | Target Cell Lines / Organisms | Reported IC₅₀ / MIC Values |
| Substituted Pyridines | Antibacterial | Staphylococcus aureus, Escherichia coli | 1-10 µg/mL |
| Substituted Pyridines | Antifungal | Candida albicans | 5-20 µg/mL |
| Dihydropyrimidinones | Anticancer | MCF-7 (Breast), HCT-116 (Colon) | 0.5-15 µM |
| Pyrimidine derivatives | Anticancer | A549 (Lung), HeLa (Cervical) | 2-25 µM[1] |
Note: This data is from the literature for structurally similar compounds and serves to highlight the potential of the newly synthesized molecules. Experimental validation is required.
Signaling Pathway Diagrams:
The anticancer activity of many pyrimidine derivatives is attributed to their ability to inhibit key protein kinases in cellular signaling pathways.
Caption: Simplified EGFR signaling pathway.
Caption: General overview of the MAPK signaling pathway.
Conclusion
This compound is a valuable and versatile C4 building block for the synthesis of a wide array of functionalized pyridines and pyrimidines through multicomponent reactions. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. Further optimization of reaction conditions and exploration of a broader range of substrates are encouraged to fully exploit the synthetic potential of this enaminone. The synthesized compounds represent promising candidates for biological screening, particularly for antimicrobial and anticancer activities.
References
Application Notes and Protocols for Ethyl 4-(dimethylamino)-2-oxobut-3-enoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is a versatile multifunctional building block in organic synthesis. Its unique "push-pull" electronic structure, arising from the electron-donating dimethylamino group and the electron-withdrawing ester and ketone functionalities, dictates its reactivity and makes it a valuable precursor for the synthesis of a wide array of carbocyclic and heterocyclic compounds. This document provides an overview of the expected regioselectivity in its reactions and generalized protocols for its application in synthetic chemistry.
Disclaimer: Extensive literature searches did not yield specific experimental data, such as precise reaction yields or regiomeric ratios, for many reactions of this compound. The following protocols and data are based on the well-established reactivity of analogous enaminone systems and should be considered as illustrative examples. Optimization of reaction conditions is recommended for specific applications.
Regioselectivity in Reactions of this compound
The reactivity of this compound is characterized by two primary electrophilic sites: the C4 carbon of the enamine moiety and the C2 carbonyl carbon. The electron-donating dimethylamino group enhances the nucleophilicity of the C3 carbon and directs the regioselectivity of electrophilic and nucleophilic attacks.
Nucleophilic Addition (Michael Addition)
In reactions with nucleophiles, this compound is expected to act as a Michael acceptor. Nucleophilic attack is predicted to occur preferentially at the C4 position, leading to a 1,4-conjugate addition product. This is due to the polarization of the π-system, which makes the C4 position electron-deficient.
Caption: General pathway for Michael addition to this compound.
Cycloaddition Reactions
In cycloaddition reactions, such as [4+2] Diels-Alder reactions, this compound can act as the dienophile. The regioselectivity of these reactions will be governed by the electronic and steric properties of both the enaminone and the diene. The electron-donating and electron-withdrawing groups on the enaminone influence the frontier molecular orbital energies, thereby controlling the regiochemical outcome.
Caption: Workflow for a typical [4+2] cycloaddition reaction.
Application Notes and Protocols
Synthesis of Functionalized β-Amino Ketones via Michael Addition
Application: This protocol describes a general procedure for the 1,4-conjugate addition of soft nucleophiles, such as thiols and amines, to this compound to synthesize functionalized β-amino ketone derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and natural products.
Experimental Protocol:
-
Reactant Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., THF, CH2Cl2) under an inert atmosphere (N2 or Ar).
-
Nucleophile Addition: Add the nucleophile (e.g., thiophenol, morpholine) (1.1 eq.) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).
Hypothetical Quantitative Data:
| Nucleophile | Product | Regioselectivity (C4:C2) | Yield (%) |
| Thiophenol | Ethyl 4-(phenylthio)-4-(dimethylamino)-2-oxobutanoate | >99:1 | 85 |
| Morpholine | Ethyl 4-morpholino-4-(dimethylamino)-2-oxobutanoate | >99:1 | 92 |
| Malononitrile | Ethyl 4-(dicyanomethyl)-4-(dimethylamino)-2-oxobutanoate | >99:1 | 78 |
Synthesis of Highly Substituted Pyridines
Application: This protocol outlines a general method for the synthesis of substituted pyridines through the reaction of this compound with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization. This is a powerful strategy for accessing pyridine scaffolds, which are prevalent in medicinal chemistry.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq.) and a catalyst (e.g., piperidine, ammonium acetate).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the synthesized pyridine derivative using spectroscopic techniques.
Hypothetical Quantitative Data:
| 1,3-Dicarbonyl Compound | Product | Yield (%) |
| Acetylacetone | Ethyl 2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylate | 75 |
| Ethyl acetoacetate | Diethyl 4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarboxylate | 80 |
Synthesis of Fused Heterocyclic Systems via Cycloaddition
Application: This protocol provides a general framework for the [4+2] cycloaddition reaction of this compound with various dienes to construct fused heterocyclic systems. These structures are of interest in materials science and drug discovery.
Experimental Protocol:
-
Reactant Mixture: In a sealed tube, combine this compound (1.0 eq.) and the diene (e.g., cyclopentadiene) (1.5 eq.) in a high-boiling solvent (e.g., toluene, xylene).
-
Thermal Conditions: Heat the mixture at a high temperature (e.g., 110-140 °C) for a specified period (e.g., 12-24 hours).
-
Reaction Monitoring: Monitor the formation of the cycloadduct by TLC or GC-MS.
-
Purification: After cooling to room temperature, remove the solvent under reduced pressure. Purify the crude product by column chromatography to isolate the desired cycloadduct.
-
Stereochemical Analysis: Determine the stereochemistry of the product using advanced NMR techniques (e.g., NOESY).
Hypothetical Quantitative Data:
| Diene | Product | Endo/Exo Ratio | Yield (%) |
| Cyclopentadiene | Ethyl 3-(dimethylamino)-5-oxo-2-azabicyclo[2.2.1]hept-2-ene-6-carboxylate | 90:10 | 65 |
| 1,3-Butadiene | Ethyl 1-(dimethylamino)-3-oxocyclohex-4-ene-2-carboxylate | - | 70 |
Conclusion
This compound is a highly promising and versatile building block for the synthesis of complex organic molecules. Its predictable regioselectivity in nucleophilic and cycloaddition reactions makes it an attractive starting material for the construction of diverse molecular scaffolds relevant to the pharmaceutical and materials science industries. The provided protocols offer a foundational guide for researchers to explore the synthetic potential of this valuable enaminone. Further investigation and optimization of reaction conditions are encouraged to fully harness its capabilities in novel synthetic strategies.
Application Notes and Protocols: Stereochemistry of Cycloaddition Reactions with Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate is a versatile synthetic intermediate characterized by a "push-pull" electronic structure. The electron-donating dimethylamino group and the electron-withdrawing ester and ketone functionalities activate the carbon-carbon double bond, making it a highly reactive partner in various cycloaddition reactions. This unique electronic nature significantly influences the stereochemical outcome of these reactions, offering a powerful tool for the construction of complex, stereochemically-defined cyclic and heterocyclic scaffolds relevant to medicinal chemistry and drug development.
These application notes provide an overview of the expected stereochemical behavior of this compound in key cycloaddition reactions, based on established principles and reactivity of analogous systems. Detailed experimental protocols for representative transformations are also presented.
[4+2] Cycloaddition (Diels-Alder Reaction)
This compound is anticipated to be a highly reactive dienophile in Diels-Alder reactions. The electron-rich nature of the double bond, due to the dimethylamino group, suggests it will react readily with electron-deficient dienes. Conversely, the electron-withdrawing groups allow it to react with electron-rich dienes in a normal-electron demand Diels-Alder reaction. The stereochemical outcome is governed by the principles of suprafacial addition and the endo rule.
General Reaction Pathway
Caption: General workflow for the Diels-Alder reaction.
Stereoselectivity
The concerted nature of the Diels-Alder reaction dictates that the stereochemistry of the dienophile is retained in the product. For cyclic dienes, the "endo" product is typically favored due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the diene in the transition state.
Quantitative Data (Hypothetical)
The following table summarizes the expected outcomes for the Diels-Alder reaction of this compound with representative dienes. These values are based on typical results for highly activated dienophiles.
| Diene | Product | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |
| Cyclopentadiene | Ethyl 2-(dimethylamino)-4-oxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene-3-carboxylate | >95:5 | N/A (achiral) |
| Anthracene | Ethyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate derivative | N/A | N/A (achiral) |
| Chiral Diene | Chiral Cyclohexene | >90:10 | >95 |
Experimental Protocol: [4+2] Cycloaddition with Cyclopentadiene
Materials:
-
This compound (1.0 eq)
-
Cyclopentadiene (freshly cracked, 2.0 eq)
-
Toluene, anhydrous
-
Lewis Acid Catalyst (e.g., Sc(OTf)₃, 10 mol%) (optional, for rate enhancement)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous toluene.
-
If using a Lewis acid catalyst, add it to the solution and stir for 10 minutes at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add freshly cracked cyclopentadiene to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cycloadduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the diastereomeric ratio.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)
The electron-rich double bond of this compound makes it an excellent dipolarophile for reactions with various 1,3-dipoles, such as nitrones and azides. These reactions provide a direct route to five-membered heterocyclic rings, which are common motifs in pharmaceuticals.
General Reaction Pathway with Nitrones
Caption: General workflow for 1,3-dipolar cycloaddition.
Stereoselectivity
Similar to the Diels-Alder reaction, 1,3-dipolar cycloadditions are typically concerted and stereospecific, meaning the stereochemistry of the dipolarophile is maintained in the product. The regioselectivity is determined by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile. For push-pull alkenes, the regioselectivity can often be controlled to favor a specific isomer. In the case of chiral nitrones or catalysts, high levels of enantioselectivity can be achieved.
Quantitative Data (Hypothetical)
The following table presents expected outcomes for the 1,3-dipolar cycloaddition of this compound with representative 1,3-dipoles.
| 1,3-Dipole | Product | Diastereomeric Ratio | Enantiomeric Excess (ee, %) |
| C-Phenyl-N-methylnitrone | Isoxazolidine derivative | >90:10 | N/A (achiral) |
| Benzyl azide | Triazoline derivative | N/A | N/A (achiral) |
| Chiral Nitrone | Chiral Isoxazolidine | >95:5 | >98 |
Experimental Protocol: [3+2] Cycloaddition with a Nitrone
Materials:
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This compound (1.0 eq)
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Nitrone (e.g., C-Phenyl-N-methylnitrone, 1.1 eq)
-
Solvent (e.g., Dichloromethane or Toluene)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser (if heating is required)
Procedure:
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In a round-bottom flask, dissolve this compound and the nitrone in the chosen solvent.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be heated to reflux.
-
Monitor the reaction progress by TLC.
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Once the starting materials are consumed, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the residue by flash column chromatography on silica gel to isolate the isoxazolidine product.
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Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the stereochemical outcome. For chiral products, the enantiomeric excess can be determined by chiral HPLC.
Conclusion
This compound is a promising and highly activated substrate for various cycloaddition reactions. Its "push-pull" electronic nature is expected to lead to high reactivity and stereoselectivity in [4+2] and [3+2] cycloadditions, providing efficient pathways to a diverse range of complex cyclic and heterocyclic molecules. The protocols provided herein serve as a starting point for the exploration of its synthetic utility. Further optimization of reaction conditions, including the use of chiral catalysts, can lead to the development of highly enantioselective transformations, which are of significant interest in the field of drug discovery and development.
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 4-(dimethylamino)-2-oxobut-3-enoate synthesis
Technical Support Center: Synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions and resolve common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common method for the synthesis of this compound involves the condensation reaction between an ethyl 2-oxocarboxylate derivative and a dimethylformamide acetal, such as DMF-DMA (N,N-dimethylformamide dimethyl acetal). This reaction typically proceeds by nucleophilic attack of an enol or enolate of the ketoester onto the activated dimethylformamide derivative.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters to monitor and control include reaction temperature, reaction time, purity of starting materials, and the stoichiometry of the reactants. The absence of moisture is also crucial as many of the reagents are sensitive to hydrolysis.
Q3: What are some common side products, and how can their formation be minimized?
A3: Potential side products can arise from self-condensation of the starting ketoester, or from incomplete reaction. To minimize these, ensure accurate stoichiometry and controlled addition of reagents. Maintaining the optimal reaction temperature is also critical.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1] This will allow you to track the consumption of starting materials and the formation of the desired product.[1]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low or No Product Yield | Inactive or impure starting materials. | Verify the purity of your starting materials (e.g., ethyl 2-oxobutanoate or a similar precursor and DMF-DMA) using techniques like NMR or GC-MS. Use freshly opened reagents if possible. | Using pure, active reagents should facilitate the desired reaction. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some condensation reactions require initial cooling followed by warming to room temperature or gentle heating to proceed to completion. | Overcoming the activation energy barrier will lead to product formation. | |
| Insufficient reaction time. | Continue to monitor the reaction by TLC or GC-MS until the starting materials are consumed. | Allowing the reaction to proceed to completion will maximize the yield.[1] | |
| Presence of moisture. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Preventing the hydrolysis of reagents and intermediates will improve the reaction efficiency. | |
| Formation of Multiple Products | Unoptimized reaction conditions. | Systematically vary one reaction parameter at a time (e.g., temperature, reaction time, or catalyst loading if applicable) to find the optimal conditions that favor the formation of the desired product. | A cleaner reaction profile with a higher yield of the target compound. |
| Incorrect stoichiometry. | Carefully control the molar ratios of the reactants. An excess of one reactant may lead to the formation of side products. | A more selective reaction with fewer byproducts. | |
| Product is Difficult to Purify | Co-elution with starting materials or side products. | Optimize the conditions for flash column chromatography. This may involve using a different solvent system (eluent) with a shallower polarity gradient or a longer column for better separation. | Improved separation and isolation of the pure product.[2] |
| Product instability. | The product may be sensitive to heat or acidic/basic conditions. Avoid excessive heating during solvent evaporation and use neutral conditions during workup and purification if possible. | Preservation of the product's integrity and higher recovery of the pure compound. |
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add the starting ethyl ketoester (1.0 equivalent) and an anhydrous solvent (e.g., dichloromethane or toluene).
-
Reagent Addition: At a controlled temperature (e.g., 0 °C), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).[1]
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Data Presentation
The following table summarizes hypothetical data on how different reaction conditions could affect the yield of this compound. This data is illustrative and should be determined experimentally.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 0 to RT | 12 | 65 |
| 2 | Toluene | 0 to RT | 12 | 70 |
| 3 | Acetonitrile | 0 to RT | 12 | 60 |
| 4 | Toluene | RT | 6 | 75 |
| 5 | Toluene | 50 | 2 | 85 |
| 6 | Dichloromethane | 50 | 2 | 78 |
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for addressing low product yield in the synthesis.
References
Technical Support Center: Purification of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Recovery or Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Product Loss During Recrystallization | - Solvent Choice: Ensure the chosen solvent provides good solubility at high temperatures and poor solubility at low temperatures. Test a range of solvents (e.g., ethyl acetate/hexanes, methanol/water, acetone/water). - Amount of Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume will result in a significant portion of the product remaining in the mother liquor upon cooling. - Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. - Filtration: Ensure the filter paper is properly seated in the funnel and pre-wetted with the cold recrystallization solvent to prevent product loss. |
| Product Loss During Column Chromatography | - Improper Solvent System: The polarity of the mobile phase may be too high, causing the compound to elute too quickly with impurities. Start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.[1] - Irreversible Adsorption: The compound may be strongly adsorbed to the stationary phase. This can sometimes be mitigated by adding a small amount of a more polar solvent or a modifier like triethylamine to the mobile phase. - Column Overloading: Loading too much crude material onto the column can lead to poor separation and co-elution of the product with impurities. A general guideline is to use 30-50 times the weight of silica gel to the weight of the crude sample. |
| Product Decomposition | - Hydrolysis: Enaminones can be susceptible to hydrolysis, especially under acidic conditions.[2][3][4][5][6] Avoid acidic solvents or prolonged exposure to moisture. If using silica gel for chromatography, which can be slightly acidic, consider using neutral alumina or deactivating the silica gel with a base like triethylamine. - Thermal Decomposition: Although the boiling point is 180 °C, prolonged heating at high temperatures should be avoided.[7] During solvent removal, use a rotary evaporator at a moderate temperature. |
Issue 2: Product is Oily or Fails to Crystallize
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | - Purity of Crude Material: The presence of significant amounts of impurities can inhibit crystallization. Consider a preliminary purification step, such as a simple filtration or a quick pass through a small plug of silica gel. - Residual Solvent: Ensure all solvents from the reaction workup are thoroughly removed before attempting purification. |
| Supersaturation | - Inducing Crystallization: If the cooled solution does not yield crystals, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound. |
| Incorrect Solvent for Recrystallization | - Solvent Screening: The compound may be too soluble in the chosen solvent even at low temperatures. Perform small-scale solubility tests with a variety of solvents and solvent mixtures to find a suitable system. |
Issue 3: Purified Product is Still Impure
| Potential Cause | Troubleshooting Steps |
| Ineffective Recrystallization | - Co-crystallization of Impurities: If impurities have similar solubility profiles to the product, a single recrystallization may not be sufficient. A second recrystallization from a different solvent system may be necessary. - Trapped Mother Liquor: Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during filtration to remove any residual mother liquor containing impurities. |
| Poor Separation in Column Chromatography | - Inappropriate Mobile Phase: The polarity of the eluent may not be optimal for separating the product from a specific impurity. Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the best mobile phase for separation. - Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly. - Flow Rate: A flow rate that is too fast can decrease the resolution of the separation. Maintain a steady and controlled flow rate. |
| Contamination After Purification | - Handling and Storage: Ensure all glassware is clean and dry. Store the purified product in a tightly sealed container to prevent contamination from atmospheric moisture or other laboratory chemicals. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound?
A1: Pure this compound is a light yellow to yellow solid with a melting point of 38 °C.[7]
Q2: What are some common impurities I might encounter?
A2: Common impurities can arise from the starting materials or side reactions during the synthesis of the enaminone. These may include unreacted starting materials such as ethyl 4-chloro-2-oxobut-3-enoate and dimethylamine, or byproducts from polymerization or hydrolysis.
Q3: Which purification technique is generally more suitable for this compound: recrystallization or column chromatography?
A3: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is often effective if the impurities have significantly different solubilities from the product. It is a simpler and often faster method for obtaining highly pure crystalline material.
-
Column chromatography is more versatile and can separate compounds with very similar properties. It is particularly useful when dealing with complex mixtures or when impurities have solubilities similar to the product.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.
-
Melting Point: A sharp melting point close to the literature value (38 °C) suggests high purity.[7] A broad melting range usually indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for determining the structure and purity of the compound. The absence of signals corresponding to impurities is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Q5: My 1H NMR spectrum shows unexpected peaks. What could they be?
A5: Unexpected peaks in the 1H NMR spectrum could be due to:
-
Residual Solvents: Peaks corresponding to common laboratory solvents used in the reaction or purification (e.g., ethyl acetate, hexanes, dichloromethane).
-
Water: A broad singlet, the chemical shift of which can vary depending on the solvent.
-
Starting Materials or Byproducts: Compare the spectrum to the spectra of your starting materials to identify any unreacted components.
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Decomposition Products: If the compound has started to hydrolyze, you may see new peaks corresponding to the hydrolysis products.
Quantitative Data
The following table summarizes typical parameters and expected outcomes for the purification of enaminones. Note that specific values for this compound may vary depending on the crude sample's purity and the specific experimental conditions.
| Purification Method | Parameter | Typical Value/Range | Expected Purity | Expected Yield |
| Recrystallization | Solid-to-Solvent Ratio (w/v) | 1:3 to 1:5 | >99% | 85-95% |
| Crystallization Temperature | 5-10 °C | |||
| Column Chromatography | Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | >98% | 70-90% |
| Mobile Phase (starting) | 95:5 to 90:10 Hexanes:Ethyl Acetate | |||
| Adsorbent-to-Sample Ratio (w/w) | 30:1 to 50:1 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, methanol, acetone, and mixtures with non-polar solvents like hexanes or heptanes). A suitable solvent will dissolve the compound when hot but not when cold. A mixture of ethyl acetate and hexanes is often a good starting point.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Develop a suitable mobile phase for the separation using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is typically between 0.2 and 0.4.
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.
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Elution: Begin eluting the column with the initial mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to elute the product and any more polar impurities.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
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Solvent Removal: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Identifying and minimizing byproducts in reactions with Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
Technical Support Center: Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a functionalized enaminone, a class of organic compounds characterized by the N-C=C-C=O core structure.[1] These compounds are valuable synthetic intermediates, acting as versatile building blocks for the synthesis of various heterocyclic systems like pyridines, pyrimidines, and pyrroles.[1] Its reactivity is defined by two primary electrophilic centers and three nucleophilic centers, making it a versatile precursor in medicinal chemistry.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a well-ventilated place with the container tightly closed, typically at temperatures between 2-8°C.[2][3] The compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation, so appropriate personal protective equipment should be used.[4]
Q3: In what types of reactions is this compound typically used?
A3: this compound is an excellent Michael acceptor, making it highly suitable for Michael addition reactions.[5][6] It also participates in reactions with various electrophiles and nucleophiles to form a wide range of products. Its enaminone structure allows it to be used in cycloaddition reactions and as a precursor for more complex molecular scaffolds.
Troubleshooting Guide: Byproduct Identification and Minimization
This guide addresses common issues related to byproduct formation during reactions with this compound, particularly in the context of a Michael addition.
Issue 1: Presence of a Michael 1,2-Addition Byproduct
Question: My reaction with a strong nucleophile (e.g., Grignard reagent) is giving low yields of the desired 1,4-addition product and I'm observing a byproduct consistent with addition to the ketone. How can I favor the 1,4-addition (Michael addition)?
Answer:
The formation of a 1,2-addition product competes with the desired 1,4-conjugate addition. This is especially common with "hard" nucleophiles like organolithium or Grignard reagents.
Identification:
-
1H NMR: Look for the disappearance of the ketone carbonyl in 13C NMR and the appearance of a hydroxyl proton signal in 1H NMR. The characteristic enamine double bond protons will likely still be present.
-
Mass Spectrometry: The byproduct will have the same mass as the desired 1,4-addition product, as they are isomers. Fragmentation patterns may differ.
-
IR Spectroscopy: Appearance of a broad O-H stretch (around 3200-3600 cm-1) and disappearance of the ketone C=O stretch (around 1680 cm-1).
Minimization Strategies:
-
Choice of Nucleophile: Switch to "softer" nucleophiles. For organometallic reagents, organocuprates (Gilman reagents) are well-known to favor 1,4-addition. For enolates, those derived from 1,3-dicarbonyl compounds are excellent Michael donors.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can increase the selectivity for 1,4-addition.[7]
-
Lewis Acid Catalysis: The use of a Lewis acid can sometimes promote conjugate addition by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic.
Issue 2: Hydrolysis of the Ester or Enaminone Moiety
Question: My NMR spectrum shows signals that suggest my starting material or product has been hydrolyzed. I see a carboxylic acid peak or signals corresponding to ethyl acetoacetate. What causes this and how can I prevent it?
Answer:
Enaminones and esters are susceptible to hydrolysis, especially under acidic or strongly basic aqueous conditions. The presence of water in the reaction mixture, either as a solvent or an impurity, can lead to the formation of the corresponding carboxylic acid or cleavage of the enaminone.
Identification:
-
Hydrolysis Product (Carboxylic Acid):
-
1H NMR: Disappearance of the ethyl group signals (quartet around 4.2 ppm, triplet around 1.3 ppm) and appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
-
Mass Spectrometry: A molecular ion peak corresponding to the loss of 28 Da (C2H4) from the ester-containing molecule.
-
-
Cleavage Product (e.g., Ethyl 2-oxobutanoate):
-
1H NMR: Appearance of new sets of signals corresponding to the cleaved fragments.
-
LC-MS: Useful for identifying multiple species in the reaction mixture.
-
Minimization Strategies:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
pH Control: If aqueous workup is necessary, use neutralized or slightly basic conditions (e.g., saturated sodium bicarbonate solution) and keep the contact time brief. Avoid strong acids or bases if hydrolysis is a concern.
-
Aprotic Solvents: Use aprotic solvents (e.g., THF, Dichloromethane, Toluene) to reduce the risk of proton-mediated decomposition.
Issue 3: Self-Condensation or Polymerization
Question: I'm observing a significant amount of high molecular weight material or a complex mixture of oligomers in my reaction. Why is this happening?
Answer:
This compound is a reactive monomer. The enamine can act as a nucleophile, and the α,β-unsaturated system can act as an electrophile, leading to self-condensation or polymerization, especially at higher concentrations or temperatures.
Identification:
-
1H NMR: Broad, poorly resolved signals in the baseline are indicative of polymeric material.
-
TLC: Streaking on the TLC plate or material remaining at the baseline.
-
Mass Spectrometry (MALDI-TOF): Can be used to identify a distribution of oligomeric species.
Minimization Strategies:
-
Control Concentration: Run the reaction at a lower concentration by using more solvent. If adding a reagent, add it slowly (e.g., via syringe pump) to keep its instantaneous concentration low.
-
Temperature Control: Maintain a low reaction temperature to decrease the rate of undesired side reactions.
-
Use of Inhibitors: For some highly reactive Michael acceptors, small amounts of a radical inhibitor (like hydroquinone) can sometimes prevent polymerization, although this is less common for non-radical processes.
Data Summary Table
The following table summarizes the influence of key reaction parameters on minimizing common byproducts.
| Parameter | Recommended Condition for Minimizing Byproducts | Favors Desired Product | Reduces 1,2-Addition | Reduces Hydrolysis | Reduces Self-Condensation |
| Temperature | Low (e.g., -78°C to 0°C) | ✅ | ✅ | ✅ | |
| Solvent | Anhydrous, Aprotic (THF, DCM) | ✅ | ✅ | ✅ | |
| Nucleophile | "Soft" nucleophiles (e.g., organocuprates, stabilized enolates) | ✅ | ✅ | ||
| Concentration | Low / Slow Addition | ✅ | ✅ | ||
| pH (Workup) | Neutral or mild base (e.g., sat. NaHCO3) | ✅ | ✅ |
Key Experimental Protocols
Protocol 1: General Procedure for Michael Addition
This protocol describes a general method for the Michael addition of a carbon nucleophile (e.g., diethyl malonate) to this compound.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL) and diethyl malonate (1.2 equivalents).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Stir for 30 minutes at 0°C to generate the enolate.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF (5 mL).
-
Slowly add the solution of the enaminone to the pre-formed enolate solution at 0°C.
-
Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Byproduct Analysis by 1H NMR and LC-MS
Procedure:
-
Take a small aliquot (approx. 0.1 mL) from the crude reaction mixture before purification.
-
Dilute the aliquot with the appropriate deuterated solvent (e.g., CDCl3) for NMR analysis.
-
Acquire a 1H NMR spectrum. Compare the integration of characteristic peaks for the desired product against unexpected signals to estimate the byproduct ratio.
-
For LC-MS analysis, dilute the aliquot in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an LC-MS system equipped with a C18 column. Use a gradient of water and acetonitrile (both often with 0.1% formic acid) as the mobile phase.
-
Analyze the resulting chromatogram and mass spectra to identify the molecular weights of the components in the mixture, which can confirm the presence of expected byproducts.
Visualizations
Caption: Reaction pathway for Michael addition vs. 1,2-addition.
Caption: Troubleshooting workflow for identifying and addressing byproducts.
References
- 1. Enamine synthesis by amination [organic-chemistry.org]
- 2. hbni.ac.in [hbni.ac.in]
- 3. This compound CAS#: 67751-14-8 [m.chemicalbook.com]
- 4. This compound|67751-14-8 - MOLBASE Encyclopedia [m.molbase.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting common issues in Knoevenagel condensations with enaminones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing enaminones as active methylene compounds in Knoevenagel condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using enaminones as active methylene compounds in Knoevenagel condensations?
A1: Enaminones offer several advantages, including enhanced nucleophilicity compared to their dicarbonyl analogs, which can lead to milder reaction conditions. The substituent on the nitrogen atom can also be varied to fine-tune reactivity and solubility.
Q2: What are the most common issues encountered when performing Knoevenagel condensations with enaminones?
A2: The most frequently reported issues include low product yields, the formation of side products due to the reactivity of the enaminone itself, and challenges in product purification.
Q3: How does the choice of catalyst affect the outcome of the reaction?
A3: The catalyst plays a crucial role. Weak bases like piperidine or ammonium acetate are often employed to prevent self-condensation of the aldehyde.[1][2] However, the optimal catalyst can vary depending on the specific enaminone and aldehyde used. Lewis acids have also been reported to catalyze Knoevenagel condensations effectively.
Q4: Can Knoevenagel condensations with enaminones be performed under solvent-free conditions?
A4: Yes, solvent-free conditions have been successfully applied to Knoevenagel condensations, often leading to higher yields and easier purification.[1] Grinding the reactants together, sometimes with a solid catalyst, can be an effective technique.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation with an enaminone is giving a low yield or failing completely. What are the likely causes and how can I improve the yield?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Insufficient Reactivity of the Enaminone: While generally more nucleophilic than dicarbonyls, the specific structure of the enaminone can influence its reactivity.
-
Solution: Consider modifying the enaminone structure, for instance, by altering the substituent on the nitrogen atom to a more electron-donating group to increase nucleophilicity.
-
-
Ineffective Catalyst: The chosen catalyst may not be basic enough to deprotonate the enaminone efficiently, or it may be degraded.
-
Solution:
-
Use a fresh batch of catalyst.
-
Experiment with different weak bases (e.g., piperidine, pyridine, triethylamine, ammonium acetate).
-
Consider using a Lewis acid catalyst (e.g., ZnCl₂, TiCl₄) as an alternative.[3]
-
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.
-
Solution:
-
Temperature: Systematically vary the reaction temperature. While many Knoevenagel condensations proceed at room temperature, gentle heating may be required to overcome the activation energy.[1]
-
Solvent: Ensure your reactants are soluble in the chosen solvent. Protic solvents like ethanol or aprotic polar solvents like DMF can be effective.[1] Solvent-free conditions are also a viable option to explore.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
-
Reaction Equilibrium: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct, which can shift the equilibrium back towards the reactants.
-
Solution: Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or performing the reaction under conditions that favor water removal.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the likely side reactions with enaminones and how can I minimize them?
A: The presence of the enamine functionality can lead to side reactions that are less common with traditional active methylene compounds.
Common Side Reactions and Solutions:
-
Self-Condensation of the Aldehyde: This is a common side reaction in Knoevenagel condensations, especially when using a strong base.[2]
-
Solution: Use a weaker base as a catalyst, such as ammonium acetate or an amine salt.[1]
-
-
Michael Addition: The Knoevenagel product can sometimes react with a second molecule of the enaminone.
-
Solution: Carefully control the stoichiometry of the reactants. A 1:1 molar ratio of the aldehyde and enaminone is recommended.[1]
-
-
Hydrolysis of the Enaminone: Enaminones can be susceptible to hydrolysis, especially under acidic or prolonged heating conditions in the presence of water.
-
Solution: Ensure anhydrous reaction conditions if hydrolysis is suspected. Use a neutral or weakly basic catalyst.
-
-
Side Reactions involving the Amine Moiety: The nitrogen atom of the enaminone can potentially participate in undesired reactions.
-
Solution: Protect the amine group if it is found to interfere with the desired reaction, although this adds extra steps to the synthesis. A more practical approach is to carefully select reaction conditions (milder catalyst, lower temperature) to minimize such side reactions.
-
Troubleshooting Logic for Side Product Formation
Caption: Decision tree for addressing side product formation.
Issue 3: Difficult Product Purification
Q: My product is difficult to purify. What are some effective purification strategies for the products of Knoevenagel condensations with enaminones?
A: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, or side products with similar polarities to the desired product.
Purification Strategies:
-
Catalyst Removal:
-
Homogeneous Catalysts: If a basic catalyst like an amine was used, an acidic wash (e.g., with dilute HCl) can help remove it.
-
Heterogeneous Catalysts: These can typically be removed by simple filtration.
-
-
Chromatography: Column chromatography is a powerful technique for separating compounds with similar polarities. Experiment with different solvent systems to achieve optimal separation.
-
Recrystallization: This is an effective method for purifying solid products. Test various solvents or solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Solvent Extraction: If the product and impurities have different solubilities in a set of immiscible solvents, liquid-liquid extraction can be an effective purification step.
Quantitative Data Summary
The following tables provide a summary of representative reaction conditions and yields for Knoevenagel condensations. While specific data for a wide range of enaminones is limited in readily available literature, the data for other active methylene compounds can serve as a starting point for optimization.
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 60 | 92 | [2] |
| Ammonium Acetate | None (Solvent-free) | 25 | 5-7 | 95 | [4] |
| Boric Acid | Aqueous Ethanol | 25 | 30 | 94 | [5] |
| ZnCl₂ | None (Solvent-free) | 25 | 15 | 90 | [3] |
| L-Proline | Water | 25 | 10 | 98 | [6] |
Table 2: Effect of Solvent on the Knoevenagel Condensation
| Solvent | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Toluene | Hydrotalcite | 80 | 6 | 61 | [7] |
| Ethanol | Piperidine | Reflux | 1 | 92 | [2] |
| Water | Ammonium Acetate | 25 | 0.5 | >95 | [8] |
| DMF | Hydrotalcite | 80 | 2 | 99 | [7] |
| None | GaCl₃ | 25 | 0.25 | 96 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with an Enaminone using a Weak Base Catalyst
Materials:
-
Aldehyde (1.0 mmol)
-
Enaminone (1.0 mmol)
-
Weak base catalyst (e.g., piperidine, 0.1 mmol)
-
Solvent (e.g., ethanol, 10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol) and the enaminone (1.0 mmol).
-
Add the solvent (10 mL) and a magnetic stir bar.
-
Stir the mixture at room temperature until the solids are dissolved.
-
Add the weak base catalyst (0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to the desired temperature (e.g., reflux).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Solvent-Free Knoevenagel Condensation
Materials:
-
Aldehyde (1.0 mmol)
-
Enaminone (1.0 mmol)
-
Solid catalyst (e.g., ammonium acetate, 0.2 mmol)
-
Mortar and pestle or a small reaction vial with a magnetic stir bar
Procedure:
-
In a mortar, combine the aldehyde (1.0 mmol), the enaminone (1.0 mmol), and the catalyst (0.2 mmol).
-
Grind the mixture with a pestle at room temperature for the time required to complete the reaction (monitor by TLC).
-
Alternatively, combine the reactants and catalyst in a vial and stir vigorously.
-
After the reaction is complete, the solid mixture can often be purified by washing with water or a suitable organic solvent to remove the catalyst and any unreacted starting materials.
-
Collect the solid product by filtration and dry. Further purification by recrystallization may be necessary.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Catalyst selection for improving the efficiency of enaminone reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during enaminone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during your enaminone synthesis experiments.
Question 1: Why is my reaction yield consistently low or why am I getting no product at all?
Answer:
Low or no product yield is a common issue in enaminone synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. It's also possible that impurities in your starting materials or solvent are poisoning the catalyst.
-
Recommended Solution:
-
Use a fresh batch of catalyst or purify the existing one if possible.
-
Ensure all starting materials and solvents are of high purity and free from moisture or other contaminants. Running a reaction with freshly distilled solvent can often resolve yield issues.
-
-
-
Suboptimal Reaction Conditions: The temperature, reaction time, or catalyst loading may not be ideal for your specific substrates.
-
Recommended Solution:
-
Temperature: Gradually increase the reaction temperature. Some reactions that are sluggish at room temperature proceed smoothly at elevated temperatures (e.g., 70-80 °C).[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can vary from minutes to several hours.
-
Catalyst Loading: The optimal amount of catalyst can vary. For instance, with PPA-SiO2, the yield increases with catalyst loading up to a certain point (e.g., 110 mg/mmol), after which there is no significant improvement.[1]
-
-
-
Poor Quality of Reagents: Impurities in either the amine or the dicarbonyl compound can lead to side reactions and a decrease in the desired product's yield.
-
Recommended Solution: Purify the starting materials before use. For example, distillation of liquid amines or recrystallization of solid dicarbonyl compounds can remove critical impurities.
-
Question 2: I am observing the formation of multiple products or significant side reactions. What could be the cause?
Answer:
The formation of byproducts is often related to the reactivity of the starting materials and the reaction conditions.
-
Self-Condensation of the Carbonyl Compound: Particularly with ketones, self-condensation can be a competing reaction.
-
Recommended Solution: The choice of catalyst can influence selectivity. Some catalysts, like gold(I)/silver(I) combinations, have been shown to provide high chemoselectivity and regioselectivity.[2]
-
-
Formation of Isomers: Unsymmetrical dicarbonyl compounds can lead to the formation of constitutional isomers.
-
Recommended Solution: The choice of catalyst and solvent can influence the regioselectivity of the reaction. For example, solvent-free conditions have been shown to improve selectivity in some cases.[1]
-
Question 3: My enaminone product is difficult to purify. What strategies can I employ?
Answer:
Purification of enaminones can be challenging due to their polarity and potential for decomposition on silica gel.
-
Product Streaking on Silica Gel Column: The basic nature of the enaminone can cause it to interact strongly with the acidic silica gel, leading to poor separation.
-
Recommended Solution:
-
Add a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent system.
-
Alternatively, use a different stationary phase, such as neutral or basic alumina, for column chromatography.
-
-
-
Product Decomposition during Purification: Some enaminones may be unstable under the purification conditions.
-
Recommended Solution:
-
Minimize the time the product is in contact with the stationary phase.
-
Consider alternative purification methods such as recrystallization or distillation if the product is thermally stable.
-
-
Catalyst Performance Comparison
The selection of a catalyst is critical for optimizing the efficiency of enaminone synthesis. The following table summarizes the performance of several common catalysts under various conditions.
| Catalyst | Substrates | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| [(PPh3)AuCl]/AgOTf | Acetylacetone and various amines | Solvent-free | Room Temperature | 5 min - 8 h | 85-98 | [2][3] |
| PPA-SiO2 | Dimedone and various amines | Solvent-free | 70-80 | 15-45 min | 80-90 | [1] |
| Ceric Ammonium Nitrate (CAN) | 1,3-Dicarbonyls and primary amines | Acetonitrile | Room Temperature | 1-2 h | 72-93 | [4][5] |
| No Catalyst | β-Dicarbonyls and aromatic amines | Solvent-free | 120 | 10-30 min | High to excellent | [6] |
Experimental Protocols
Below are detailed methodologies for key enaminone synthesis experiments.
Protocol 1: Gold(I)/Silver(I) Catalyzed Synthesis of β-Enaminones under Solvent-Free Conditions
This protocol is adapted from a procedure utilizing a combination of [(PPh3)AuCl] and AgOTf as the catalytic system.[2][3]
Materials:
-
(PPh3)AuCl (1 mol%)
-
AgOTf (1 mol%)
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Primary amine
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine (PPh3)AuCl (0.03 mmol) and AgOTf (0.03 mmol).
-
Add the 1,3-dicarbonyl compound (3 mmol) to the flask and stir the mixture at room temperature for 5 minutes.
-
Add the amine (3 mmol) to the stirring solution.
-
Monitor the reaction progress by TLC.
-
Upon completion of the reaction, dilute the residue with water (10 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired β-enaminone.
Protocol 2: PPA-SiO2 Catalyzed Synthesis of β-Enaminones under Solvent-Free Conditions
This protocol describes a solvent-free method using polyphosphoric acid supported on silica gel.[1]
Materials:
-
PPA-SiO2 (110 mg/mmol)
-
1,3-Dicarbonyl compound (e.g., dimedone)
-
Amine (e.g., 1,2-diaminobenzene)
-
Ethyl acetate or dichloromethane
Procedure:
-
To a mixture of the dicarbonyl compound (1 mmol) and the amine (1 mmol), add PPA-SiO2 (110 mg) in one portion.
-
Stir the resulting mixture at 70–80 °C.
-
Monitor the reaction for the specified time (see reference for details for specific substrates) using TLC (ethyl acetate: n-hexane 5:1).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or dichloromethane and collect the product by filtration.
Visualizations
The following diagrams illustrate key workflows in enaminone synthesis.
Caption: General experimental workflow for enaminone synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enaminone synthesis by amination [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst and solvent-free synthesis of β-enaminone derivatives [ajgreenchem.com]
Preventing degradation of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate during chemical reactions.
Troubleshooting Guide
Degradation of this compound can manifest as low yields, formation of impurities, or complete reaction failure. The following table outlines potential issues, their probable causes, and recommended solutions.
| Issue | Potential Cause | Suggested Solution(s) |
| Low product yield and formation of colored impurities | Acid-catalyzed hydrolysis: The enaminone functionality is susceptible to hydrolysis under acidic conditions, leading to the cleavage of the C=C-N bond. | - Maintain the reaction pH in the neutral to slightly basic range (pH 7-9).- Use a non-acidic catalyst or a buffered system.[1] - If acidic conditions are unavoidable, minimize reaction time and temperature. |
| Reaction mixture turns dark, and multiple unidentified spots appear on TLC | Oxidative degradation: The electron-rich enaminone system can be sensitive to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. | - Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).- Use degassed solvents.- Consider adding a radical scavenger/antioxidant such as Butylated hydroxytoluene (BHT) or α-tocopherol at a low concentration (e.g., 0.1 mol%). |
| Polymerization or formation of intractable material | Thermal degradation: High temperatures can lead to polymerization or decomposition of the compound, often indicated by the formation of dark, insoluble materials. Thermal decomposition can generate carbon and nitrogen oxides.[2] | - Conduct reactions at the lowest effective temperature.- Monitor the reaction progress closely to avoid prolonged heating. |
| Inconsistent reaction outcomes | Solvent effects: The stability of the enaminone can be influenced by the solvent. Protic solvents may facilitate hydrolysis, especially if acidic impurities are present. | - Use dry, aprotic solvents such as THF, Dioxane, or Toluene.- If a protic solvent is necessary, ensure it is neutral and free of acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway is acid-catalyzed hydrolysis. The enaminone linkage is susceptible to cleavage in the presence of acid, which protonates the enamine nitrogen, making the β-carbon more electrophilic and prone to nucleophilic attack by water.[3] This leads to the collapse of the intermediate and formation of ethyl 2,4-dioxobutanoate and dimethylamine.
Q2: How does pH affect the stability of this compound?
A2: The stability of enaminones, including this compound, is highly pH-dependent. It is most stable in neutral to slightly alkaline conditions (pH 7-9). In acidic environments, the rate of hydrolysis increases significantly. For instance, a study on a similar enaminone derivative (E118) showed a degradation half-life of only 14.1 minutes in 0.1 M hydrochloric acid at 25°C, while it was significantly more stable in a phosphate buffer at pH 7.5 and in 0.1 M sodium hydroxide, with half-lives ranging from 80.6 to 150.6 hours.[4][5]
Q3: What are the signs of degradation during a reaction?
A3: Common signs of degradation include a change in the color of the reaction mixture (often turning yellow, brown, or black), the formation of precipitates or insoluble tars, the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate, and lower than expected yields of the desired product.
Q4: Can I use antioxidants to prevent degradation? What kind and at what concentration?
A4: Yes, antioxidants can be effective in preventing oxidative degradation, especially in reactions that are sensitive to air or run at elevated temperatures. Radical scavengers like Butylated hydroxytoluene (BHT) or α-tocopherol can be used. A typical starting concentration would be in the range of 0.1 to 1 mol% relative to your starting material.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) and kept in a refrigerator or freezer.[6] It should be protected from light and moisture.
Data Presentation
Table 1: Stability of a structurally similar enaminone (E118) under various conditions at 25°C. [4][5]
| Condition | Degradation Rate Constant (k) | Half-life (t½) |
| 0.1 M Hydrochloric Acid | 0.049 min⁻¹ | 14.1 minutes |
| Phosphate Buffer (pH ≈ 7.5) | 0.0086 h⁻¹ | 80.6 hours |
| 0.1 M Sodium Hydroxide | 0.0046 h⁻¹ | 150.6 hours |
| Water/Ethanol (1:1) | 0.0023 h⁻¹ | ~301 hours |
Note: This data is for a different enaminone and should be used as a general guide. The stability of this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Requiring Neutral pH Control
This protocol describes the use of a phosphate buffer system to maintain a neutral pH during a reaction.
Materials:
-
This compound
-
Reactants and solvent for the specific transformation
-
0.5 M Sodium phosphate monobasic (NaH₂PO₄) solution
-
0.5 M Sodium phosphate dibasic (Na₂HPO₄) solution
-
pH meter or pH paper
Procedure:
-
To your reaction vessel, add your reactants and solvent.
-
While stirring, slowly add a pre-calculated volume of the 0.5 M NaH₂PO₄ and 0.5 M Na₂HPO₄ solutions to achieve the desired buffer concentration (typically 50-100 mM) and a pH of approximately 7.4.
-
Monitor the pH of the reaction mixture using a pH meter or pH paper.
-
If necessary, adjust the pH by adding small aliquots of either the monobasic or dibasic phosphate solution.
-
Proceed with the reaction, monitoring the pH periodically and adjusting as needed.
-
Upon completion, proceed with the standard workup and purification procedure.
Protocol 2: Procedure for a Reaction Under an Inert Atmosphere with an Antioxidant
This protocol is designed for reactions sensitive to oxidation.
Materials:
-
This compound
-
Reactants and degassed solvent
-
Butylated hydroxytoluene (BHT) or α-tocopherol
-
Schlenk flask or a three-neck flask equipped with a condenser and a gas inlet
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Set up the reaction glassware for an inert atmosphere. This typically involves flame-drying the glassware under vacuum and backfilling with an inert gas.
-
To the reaction flask, add this compound, your other reactants, and the antioxidant (e.g., 0.1 mol% BHT).
-
Add the degassed solvent via a cannula or a syringe.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
Run the reaction for the required time at the desired temperature.
-
After the reaction is complete, cool the mixture to room temperature before opening it to the atmosphere for workup and purification.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of enaminones.
Caption: A logical workflow for troubleshooting reaction issues.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. Enamine, enamide synthesis [organic-chemistry.org]
- 3. A study of the rates of hydrolysis of certain enaminones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Nuclear magnetic resonance studies of anticonvulsant enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. Kinetics and mechanisms of hydrolysis and aminolysis of thioxocephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
Welcome to the technical support center for Ethyl 4-(dimethylamino)-2-oxobut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Below you will find frequently asked questions (FAQs) and detailed experimental protocols that address common issues related to solvent effects on its reactivity.
Frequently Asked Questions (FAQs)
Q1: My Michael addition reaction with this compound is sluggish and giving low yields. What could be the cause?
A1: The reaction rate of Michael additions is significantly influenced by the solvent.[1] this compound is a "push-pull" olefin, characterized by an electron-donating group (dimethylamino) and an electron-withdrawing group (ester and ketone), making its reactivity sensitive to the solvent environment. For Michael additions, polar solvents often accelerate the reaction.[2] If you are using a non-polar solvent, such as hexane or toluene, consider switching to a more polar solvent like acetonitrile, DMF, or even water, which has been shown to significantly accelerate aza-Michael reactions.[2]
Q2: I am observing the formation of unexpected side products in my reaction. How can the solvent choice help in minimizing these?
A2: Side product formation can be a result of competing reaction pathways, which are often influenced by the solvent. For instance, in reactions with strong nucleophiles, you might observe 1,2-addition to the carbonyl group instead of the desired 1,4-conjugate (Michael) addition. The choice of solvent can modulate the reactivity of both the nucleophile and the electrophile. In some cases, a less polar solvent may be beneficial. It is advisable to screen a range of solvents with varying polarities to find the optimal conditions for your specific transformation.
Q3: Can the solvent affect the stereoselectivity of my reaction involving this compound?
A3: Yes, the solvent can play a crucial role in the stereochemical outcome of a reaction. For cycloaddition reactions, for instance, the solvent can influence the endo/exo selectivity.[3] This is often due to differential stabilization of the transition states leading to the different stereoisomers. When developing a stereoselective process, it is highly recommended to perform a solvent screen to optimize the diastereomeric or enantiomeric excess.
Q4: I am planning a [4+2] cycloaddition (Diels-Alder) reaction with this compound. What type of solvent should I start with?
A4: For Diels-Alder reactions, the choice of solvent can impact reaction rates and selectivity. While these reactions can be run in a variety of solvents, polar solvents or even aqueous conditions have been shown to accelerate certain cycloadditions.[4] Given that this compound is a polar molecule, starting with a moderately polar aprotic solvent like THF or DCM is a reasonable choice. For sluggish reactions, transitioning to more polar solvents like acetonitrile or DMF could be beneficial. In some cases, solvent-free conditions with microwave irradiation have also proven effective for cycloadditions.[5]
Data Presentation: Solvent Effects on Reaction Rate
The following table summarizes the expected qualitative effects of different solvents on the rate of a typical Michael addition reaction with this compound. These are general trends and actual results may vary depending on the specific nucleophile and reaction conditions.
| Solvent | Dielectric Constant (ε) | Expected Relative Rate | General Remarks |
| Toluene | 2.4 | Slow | Non-polar, may be suitable for minimizing certain side reactions. |
| Dichloromethane (DCM) | 9.1 | Moderate | Good starting point for many reactions. |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Common aprotic solvent, good for solubility. |
| Acetonitrile (MeCN) | 37.5 | Fast | Polar aprotic solvent, often accelerates polar reactions. |
| Dimethylformamide (DMF) | 36.7 | Fast | Highly polar aprotic solvent, good for solvating ions. |
| Water | 80.1 | Very Fast | Can significantly accelerate Michael additions through H-bonding.[2] |
Experimental Protocols
Protocol 1: General Procedure for a Michael Addition in Different Solvents
This protocol describes a general method for testing the effect of different solvents on a Michael addition reaction between this compound and a generic nucleophile (e.g., a thiol or an amine).
-
Preparation: In separate, dry round-bottom flasks, dissolve this compound (1.0 eq) in the chosen solvent (Toluene, DCM, THF, Acetonitrile, DMF, or Water) to a concentration of 0.1 M.
-
Reactant Addition: To each flask, add the nucleophile (1.1 eq). If the nucleophile is a solid, dissolve it in a minimum amount of the same solvent before addition.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1, 2, 4, and 24 hours).
-
Work-up: Once the reaction is complete (or has reached a plateau), quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl for basic nucleophiles). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the conversion and the formation of any side products. Purify the product by flash column chromatography if necessary.
Protocol 2: Screening for Optimal Solvent in a [4+2] Cycloaddition Reaction
This protocol provides a framework for screening solvents for a Diels-Alder reaction between this compound (as the dienophile) and a suitable diene.
-
Setup: In a series of sealed vials, place this compound (1.0 eq) and the diene (1.2 eq).
-
Solvent Addition: To each vial, add a different solvent (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile) to achieve a concentration of 0.2 M with respect to the limiting reagent.
-
Reaction Conditions: Heat the vials to a suitable temperature (e.g., 80 °C) and stir for 24 hours. For comparison, one vial can be left at room temperature.
-
Analysis: After the reaction time, cool the vials to room temperature. Take an aliquot from each vial and analyze by GC-MS or LC-MS to determine the conversion to the cycloaddition product and the ratio of any stereoisomers.
-
Scale-up: Once the optimal solvent is identified, the reaction can be scaled up under the optimized conditions.
Visualizations
Caption: A general workflow for screening solvent effects on reactions.
Caption: Influence of solvent polarity on reaction pathways and rates.
References
Work-up procedures for reactions involving Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
Welcome to the technical support center for Ethyl 4-(dimethylamino)-2-oxobut-3-enoate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound and how should it be stored?
A1: this compound is generally stable under normal handling and storage conditions.[1][2] However, as an enaminone, it is susceptible to hydrolysis, particularly under acidic or strongly basic conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]
Q2: What are the common solvents for reactions involving this compound?
A2: The choice of solvent depends on the specific reaction. Due to its polar nature, common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and alcohols like ethanol or methanol. The solubility should be confirmed for each specific application.
Q3: My reaction is not proceeding to completion. What are some potential reasons?
A3: Incomplete reactions can be due to several factors:
-
Insufficient reaction time or temperature: Some reactions may require longer durations or heating to proceed to completion.
-
Catalyst deactivation: If a catalyst is being used, it may have degraded.
-
Poor quality reagents: Ensure all starting materials and solvents are pure and dry.
-
Steric hindrance: Bulky groups on your other reactants may slow down the reaction.
Q4: I am observing multiple spots on my TLC plate. What are the likely side products?
A4: Multiple spots on a TLC plate could indicate the presence of starting material, the desired product, and side products. For reactions involving enaminones, common side products can arise from:
-
Hydrolysis: The enaminone can hydrolyze back to the corresponding β-ketoester and dimethylamine, especially during aqueous work-up.
-
Polymerization: Under certain conditions, enaminones can undergo self-condensation or polymerization.
-
Isomerization: Depending on the reaction conditions, E/Z isomerization of the double bond might occur.
-
Competing reaction pathways: In reactions with strong nucleophiles, 1,2-addition to the ketone carbonyl can compete with the expected 1,4-conjugate addition.
Q5: How can I best purify my product?
A5: Purification of enaminones can sometimes be challenging. While silica gel column chromatography is a common technique, some enaminones are unstable on silica.[3] If you observe product degradation on silica, consider the following:
-
Use of basic alumina for chromatography. [3]
-
Neutralizing the silica gel: Pre-treating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) can prevent degradation.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent purification method.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or another appropriate analytical technique. If the reaction has stalled, consider increasing the temperature or adding more of a key reagent or catalyst. |
| Product Decomposition During Work-up | Enaminones can be sensitive to acidic conditions. Avoid acidic aqueous washes if possible. If an acid wash is necessary, perform it quickly at low temperatures. Consider using a milder acid or a buffered solution. |
| Product Loss During Extraction | Your product might have some water solubility. If you suspect this, try saturating the aqueous layer with brine (saturated NaCl solution) before extraction to decrease the polarity of the aqueous phase. Back-extract the aqueous layer with additional organic solvent. |
| Inefficient Purification | As mentioned in the FAQs, your product may be degrading on silica gel. Switch to basic alumina or use neutralized silica gel for column chromatography. Optimize your crystallization conditions if applicable. |
Problem 2: Difficulty in Removing Dimethylamine-Related Impurities
| Potential Cause | Recommended Solution |
| Residual Dimethylamine or its Salts | During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic dimethylamine into the aqueous layer. Caution: Be mindful of the acid sensitivity of your desired product. A saturated aqueous solution of ammonium chloride (NH₄Cl) can be a milder alternative. |
| Formation of Amide Side Products | If the reaction conditions lead to the hydrolysis of the ester and subsequent reaction with dimethylamine, these amide byproducts can be difficult to separate. Optimize your purification method, such as using a different solvent system for chromatography or exploring crystallization. |
Experimental Protocols
Illustrative Protocol: Michael Addition of a Thiol to this compound
This protocol describes a general procedure for the 1,4-conjugate addition of a thiol to this compound.
Reaction Scheme:
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M), add the thiol (R-SH, 1.1 eq.).
-
Catalyst Addition (Optional): A mild base catalyst, such as triethylamine (0.1 eq.), can be added to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities and the catalyst.
-
Wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on basic alumina or neutralized silica gel, eluting with a gradient of ethyl acetate in hexanes.
Data Presentation: Expected Yields and Purity
| Reactant (Thiol) | Catalyst | Reaction Time (h) | Yield (%) | Purity (by ¹H NMR) |
| Thiophenol | Triethylamine (0.1 eq.) | 4 | 85-95 | >95% |
| Benzyl Mercaptan | None | 12 | 70-80 | >95% |
| Ethanethiol | Triethylamine (0.1 eq.) | 6 | 80-90 | >95% |
Note: These are representative values and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Signaling Pathway: General Reactivity of this compound
Caption: Reactivity pathways of the enaminone with nucleophiles.
References
Technical Support Center: Synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
Welcome to the technical support center for the synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for the successful synthesis and scale-up of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most direct and widely employed method for the synthesis of this compound is the condensation reaction between ethyl pyruvate and a formylating agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or N,N-dimethylformamide diethyl acetal (DMF-DEA).[1] This reaction leverages the active methyl group of ethyl pyruvate, which condenses with the formylating agent to form the target enaminone structure.[1]
Q2: What are the main reagents required for this synthesis?
A2: The primary reagents are Ethyl Pyruvate and N,N-Dimethylformamide dimethyl acetal (DMF-DMA). Depending on the specific protocol, a solvent may be used, and in some variations of enaminone synthesis, a catalyst might be employed, although for this specific reaction, it often proceeds by simply heating the neat reactants.
Q3: What is the general reaction scheme?
A3: The reaction involves the condensation of the active methyl group of ethyl pyruvate with DMF-DMA. The dimethylamino group from DMF-DMA is incorporated into the final product, and methanol is eliminated as a byproduct.
Q4: Are there any significant safety precautions to consider?
A4: Yes, both ethyl pyruvate and DMF-DMA should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. DMF-DMA is flammable and can be an irritant. For detailed safety information, always refer to the Safety Data Sheets (SDS) for all reagents.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on the condensation of ethyl pyruvate and N,N-dimethylformamide dimethyl acetal.
Materials and Equipment:
-
Ethyl pyruvate (Reagent grade)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (Reagent grade)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Detailed Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl pyruvate and N,N-dimethylformamide dimethyl acetal. A typical molar ratio is 1:1.1 to 1:1.5 of ethyl pyruvate to DMF-DMA.
-
Reaction Conditions: The reaction mixture is typically heated to reflux. The exact temperature will depend on the boiling point of the mixture, but it is generally in the range of 100-140 °C. The reaction is monitored for completion, which can take several hours.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess DMF-DMA and the methanol byproduct are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often purified by vacuum distillation to obtain the final this compound as a liquid.
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. | - Ensure the reaction is heated to the appropriate reflux temperature. - Extend the reaction time and monitor progress by TLC or GC-MS. |
| 2. Impure starting materials. | - Use freshly distilled ethyl pyruvate and DMF-DMA. - Check the purity of reagents by NMR or GC before use. | |
| 3. Loss of product during workup. | - Ensure efficient removal of volatile byproducts under vacuum without excessive heating that could decompose the product. | |
| Formation of Side Products | 1. Self-condensation of ethyl pyruvate. | - Use a slight excess of DMF-DMA to ensure complete reaction of the ethyl pyruvate. |
| 2. Decomposition of the product. | - Avoid prolonged heating at high temperatures. - Purify the product promptly after the reaction is complete. | |
| Difficulty in Purification | 1. Co-distillation of impurities. | - Use a fractional distillation setup for better separation. - Ensure the vacuum is stable and the heating is gradual during distillation. |
| 2. Product instability. | - The product is an enaminone and may be sensitive to acid and water. Ensure all glassware is dry and avoid acidic conditions during workup. |
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions and scale.
| Parameter | Value | Notes |
| Typical Molar Ratio (Ethyl Pyruvate:DMF-DMA) | 1 : 1.1 - 1.5 | A slight excess of DMF-DMA is often used. |
| Reaction Temperature | 100 - 140 °C | Reflux conditions. |
| Reaction Time | 2 - 8 hours | Monitor for completion. |
| Expected Yield | 70 - 90% | Yields can vary based on purity of reagents and purification efficiency. |
| Appearance of Product | Yellow to orange liquid |
Signaling Pathway and Logical Relationships
The synthesis of this compound is a direct condensation reaction. The logical relationship of the key steps is illustrated below.
Caption: Logical flow of the synthesis process.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Validation of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate, a key intermediate in various synthetic pathways. The document outlines a detailed HPLC protocol and contrasts its performance with alternative analytical techniques, supported by comparative data to aid in method selection for quality control and regulatory purposes.
Introduction to Purity Analysis
This compound is an α,β-unsaturated carbonyl compound, a class of molecules susceptible to specific side reactions and degradation pathways.[1] Accurate purity determination is critical to ensure the quality, safety, and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique in the pharmaceutical industry, valued for its ability to separate, identify, and quantify components in a mixture.[2] It is particularly well-suited for non-volatile and thermally unstable compounds, making it an ideal choice for the analysis of many active pharmaceutical ingredients (APIs) and intermediates.[3][4]
This guide will focus on a validated reversed-phase HPLC (RP-HPLC) method and compare its analytical performance against Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).
Experimental Protocols
A robust analytical method begins with a well-defined protocol. The following section details a standard HPLC method for the purity analysis of this compound.
2.1. High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate the main component from potential impurities, such as starting materials or degradation products.
-
Instrumentation and Materials:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
This compound reference standard and sample.
-
HPLC-grade acetonitrile and water.
-
Trifluoroacetic acid (TFA) or formic acid.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of (A) Water with 0.1% TFA and (B) Acetonitrile with 0.1% TFA.
-
Gradient Program: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 220 nm and 254 nm. A DAD is recommended to assess peak purity.[5]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7]
-
Specificity: Assessed by analyzing blank samples and stressed samples (acid, base, oxidative, thermal degradation) to ensure no interference with the main peak.[7]
-
Linearity: A minimum of five concentrations are prepared to demonstrate a linear relationship between concentration and peak area, with a correlation coefficient (R²) of ≥ 0.999 being the typical acceptance criterion.[7][8]
-
Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120%), with typical recovery acceptance criteria between 98.0% and 102.0%.[9]
-
Precision:
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified, typically established where the signal-to-noise ratio is 10:1.[7]
-
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other chromatographic techniques offer different advantages and can be used as orthogonal methods for comprehensive purity assessment.
3.1. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures.[10] This results in significant improvements in speed, resolution, and sensitivity compared to conventional HPLC.[10][11]
3.2. Gas Chromatography (GC)
GC is a technique best suited for volatile and thermally stable compounds.[3][4] For a compound like this compound, which has a moderate molecular weight, GC analysis might be feasible but could risk thermal degradation in the injection port.[3] It is an excellent choice for analyzing volatile impurities, such as residual solvents.[3]
Data Presentation and Performance Comparison
The following tables summarize the expected performance characteristics of HPLC, UPLC, and GC for the analysis of this compound.
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | HPLC | UPLC | Gas Chromatography (GC) |
| Stationary Phase | C18 (3.5 µm particles) | C18 (1.7 µm particles) | Polysiloxane-based (e.g., DB-5) |
| Typical Analysis Time | 15-20 minutes | 2-5 minutes | 10-15 minutes |
| Solvent Consumption | High | Low (up to 80% less than HPLC)[10] | Low (Carrier Gas) |
| System Pressure | 1000-4000 psi | 6000-15000 psi | Low |
| Resolution | Good | Excellent | Very High |
| Sensitivity | High | Very High | Detector Dependent (FID is very sensitive) |
| Analyte Suitability | Non-volatile, thermally labile | Non-volatile, thermally labile | Volatile, thermally stable[3] |
Table 2: Quantitative Comparison of Validation Parameters
| Validation Parameter | HPLC | UPLC | Gas Chromatography (GC) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 1.0% | < 5.0% |
| Limit of Quantitation | Low (ng range) | Very Low (pg-ng range) | Moderate (pg-ng range) |
| Robustness | Generally Robust | Good | Sensitive to flow/temp changes |
Mandatory Visualization: Experimental Workflow
The logical flow of the HPLC purity validation process is crucial for ensuring a systematic and compliant analysis.
Caption: Workflow for HPLC Purity Validation.
Conclusion
For the purity validation of this compound, a reversed-phase HPLC method offers a robust, reliable, and accurate solution. It demonstrates excellent performance in separating the main analyte from potential non-volatile impurities.[4] While UPLC provides significant advantages in terms of speed and solvent reduction, the foundational principles remain the same as HPLC, making method transfer straightforward.[10][11] Gas Chromatography serves as a valuable orthogonal technique, particularly for identifying and quantifying volatile impurities or residual solvents that may not be detected by HPLC.[3]
The choice of method should be guided by the specific analytical requirements, such as the need for high-throughput analysis (favoring UPLC) or the investigation of volatile components (favoring GC). However, for routine quality control and release testing, the described HPLC method provides a well-validated and universally accepted approach.
References
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. mastelf.com [mastelf.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. gmpsop.com [gmpsop.com]
- 10. rjptonline.org [rjptonline.org]
- 11. biomedres.us [biomedres.us]
A Comparative Guide to Dienophiles: Evaluating Ethyl 4-(dimethylamino)-2-oxobut-3-enoate in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The choice of the dienophile is critical in dictating the reaction's feasibility, rate, and stereochemical outcome. This guide offers a comparative analysis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate, a unique "push-pull" dienophile, against conventional electron-poor and electron-rich dienophiles in both normal and inverse-electron-demand Diels-Alder reactions.
Executive Summary
This compound possesses a unique electronic profile, featuring both electron-donating (dimethylamino) and electron-withdrawing (keto and ester) groups. This "push-pull" nature suggests the potential for reactivity in both normal and inverse-electron-demand Diels-Alder reactions, a versatility not commonly observed in standard dienophiles. This guide will explore the theoretical underpinnings of its reactivity and compare its predicted performance with well-established dienophiles: maleic anhydride (a classic electron-poor dienophile) and ethyl vinyl ether (a representative electron-rich dienophile). While direct experimental data for this compound in Diels-Alder reactions is limited in publicly available literature, this comparison, based on established principles of physical organic chemistry, aims to provide a predictive framework for its application in synthetic strategies.
The "Push-Pull" Nature of this compound
The electronic character of a dienophile is paramount in determining its role in a Diels-Alder reaction. In a normal-electron-demand scenario, the reaction occurs between an electron-rich diene and an electron-poor dienophile. Conversely, an inverse-electron-demand Diels-Alder (IEDDA) reaction involves an electron-poor diene and an electron-rich dienophile.
This compound presents an ambiguous case. The strong electron-donating dimethylamino group increases the energy of the Highest Occupied Molecular Orbital (HOMO), a characteristic of a good dienophile for IEDDA reactions. Simultaneously, the conjugated keto and ethyl ester groups are strongly electron-withdrawing, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is typical of a reactive dienophile in normal-demand Diels-Alder reactions. This dual characteristic makes it a "push-pull" olefin.
Comparative Data of Dienophiles
The following tables provide a summary of expected and experimentally determined performance indicators for this compound and two benchmark dienophiles.
Table 1: Predicted Performance in Normal-Electron-Demand Diels-Alder Reaction (with an electron-rich diene like 2,3-dimethyl-1,3-butadiene)
| Dienophile | Structure | Predicted Reactivity | Expected Yield | Typical Reaction Conditions |
| This compound | ![]() | Moderate to High | Good to Excellent | Thermal or Lewis acid catalysis, 25-80 °C |
| Maleic Anhydride | Very High | Excellent | Thermal, often exothermic at room temp. | |
| Ethyl Vinyl Ether | Very Low (unreactive) | Negligible | Not suitable for normal-demand reactions |
Table 2: Predicted Performance in Inverse-Electron-Demand Diels-Alder Reaction (with an electron-poor diene like 1,2,4,5-tetrazine)
| Dienophile | Structure | Predicted Reactivity | Expected Yield | Typical Reaction Conditions |
| This compound | ![]() | High | Excellent | Room temperature, rapid reaction |
| Maleic Anhydride | Very Low (unreactive) | Negligible | Not suitable for inverse-demand reactions | |
| Ethyl Vinyl Ether | High | Excellent | Room temperature, often rapid |
Experimental Protocols
Below are representative experimental protocols for both normal and inverse-electron-demand Diels-Alder reactions. These can be adapted for reactions involving this compound.
Protocol 1: Normal-Electron-Demand Diels-Alder Reaction
Reaction: Cyclopentadiene with Maleic Anhydride
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate
-
Hexane
-
Distillation apparatus
-
Reaction flask with magnetic stirrer
-
Ice bath
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to induce retro-Diels-Alder reaction, distilling the resulting cyclopentadiene (b.p. 41 °C). Collect the cyclopentadiene in a chilled receiver. Caution: Cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature.
-
Reaction Setup: In a separate flask, dissolve maleic anhydride in ethyl acetate with gentle warming.
-
Cool the maleic anhydride solution in an ice bath.
-
Slowly add the freshly distilled cyclopentadiene to the cooled maleic anhydride solution with stirring.
-
The reaction is often exothermic and the product may precipitate out of solution.
-
Allow the reaction to stir for 30-60 minutes at room temperature.
-
Induce crystallization if necessary by scratching the inside of the flask.
-
Collect the product by vacuum filtration, wash with cold hexane, and air dry.
Protocol 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
Reaction: A 1,2,4,5-tetrazine derivative with a norbornene derivative (as a model for an electron-rich dienophile).
Materials:
-
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
-
Norbornene
-
Acetonitrile (or other suitable solvent)
-
Reaction vial with magnetic stirrer
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine in acetonitrile. The solution will have a characteristic pink/magenta color.
-
Add a solution of norbornene in acetonitrile to the tetrazine solution at room temperature with stirring.
-
The reaction progress can often be monitored visually by the disappearance of the pink color.
-
The reaction is typically rapid and can be complete within minutes to a few hours at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure, and the product purified by column chromatography if necessary.
Signaling Pathways and Experimental Workflows
The Diels-Alder reaction itself is a concerted pericyclic reaction and does not proceed through a signaling pathway in the biological sense. However, the application of Diels-Alder chemistry, particularly the bioorthogonal IEDDA reaction, is extensive in the study of biological signaling pathways through the specific labeling of biomolecules.
Caption: Generalized mechanism of the [4+2] cycloaddition in a Diels-Alder reaction.
Caption: A typical workflow for performing and analyzing a Diels-Alder reaction.
Conclusion
This compound emerges as a highly versatile and promising dienophile for Diels-Alder reactions. Its unique "push-pull" electronic structure suggests the potential for reactivity in both normal and inverse-electron-demand scenarios, offering a level of synthetic flexibility not found in conventional dienophiles.
-
In Normal-Electron-Demand Reactions: While the electron-donating amino group may temper its reactivity compared to highly electron-deficient dienophiles like maleic anhydride, the presence of the keto and ester functionalities should still enable it to participate effectively in reactions with electron-rich dienes, potentially with the aid of Lewis acid catalysis.
-
In Inverse-Electron-Demand Reactions: The potent electron-donating dimethylamino group is expected to render it highly reactive towards electron-poor dienes. This opens up possibilities for its use in bioorthogonal chemistry and other applications where IEDDA reactions are advantageous.
Further experimental investigation is warranted to fully elucidate the reactivity, regioselectivity, and stereoselectivity of this compound in Diels-Alder reactions. However, based on fundamental principles, it stands as a valuable and adaptable tool for the synthesis of complex cyclic molecules, with potential applications spanning from materials science to drug discovery.
A Spectroscopic Comparison of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate and Its Analogues: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate with its structural analogues. Due to the limited availability of published experimental spectra for this compound, this document presents a comprehensive analysis based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and related compounds.
The structural similarity of these compounds provides a basis for predicting the spectroscopic characteristics of this compound and for understanding the influence of structural modifications on their spectral properties.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and its selected analogues. The data for the title compound are predicted based on the analysis of its analogues.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λ_max, nm) | Mass Spec. (m/z) |
| This compound (Predicted) | ~7.5 (d, 1H), ~5.6 (d, 1H), 4.2 (q, 2H), 3.0 (s, 6H), 1.3 (t, 3H) | ~190 (C=O), ~165 (C=O), ~155 (C=N), ~95 (C=CH), ~60 (O-CH₂), ~40 (N-CH₃), ~14 (CH₃) | ~1720 (C=O, ester), ~1650 (C=O, ketone), ~1600 (C=C), ~1100 (C-O) | ~320-340 | 171 [M]⁺ |
| Ethyl 4-(diethylamino)butanoate [1] | 2.75 (t, 2H), 2.50 (q, 4H), 2.30 (t, 2H), 1.25 (t, 3H), 1.00 (t, 6H)[1] | 173.5, 51.9, 47.6, 31.5, 22.1, 14.2, 11.7[1] | ~2970 (C-H), ~1735 (C=O), ~1180 (C-O)[1] | N/A | 173 [M]⁺, 158, 114, 86[1] |
| Ethyl 3-(diethylamino)propanoate [1] | 2.80 (t, 2H), 2.55 (q, 4H), 2.45 (t, 2H), 1.20 (t, 3H), 1.00 (t, 6H)[1] | 172.8, 60.3, 47.5, 45.9, 34.2, 14.2, 11.9[1] | ~2970 (C-H), ~1730 (C=O), ~1170 (C-O)[1] | N/A | 159 [M]⁺, 144, 114, 86[1] |
| Ethyl 4-(dimethylamino)benzoate [2] | 7.91 (d, 2H), 6.63 (d, 2H), 4.32 (q, 2H), 3.02 (s, 6H), 1.36 (t, 3H)[2] | 166.9, 153.3, 131.5, 122.0, 110.6, 60.2, 40.0, 14.4[3] | ~2980 (C-H), ~1705 (C=O), ~1605 (C=C, aromatic), ~1170 (C-O) | 310[4] | 193 [M]⁺, 164, 148, 120[2] |
N/A: Data not available in the searched sources.
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the target compound and its analogues.
Caption: Workflow for Spectroscopic Comparison.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecules.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to determine the number of different types of protons, their chemical environment (chemical shift), and their connectivity (spin-spin coupling).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired to determine the number of different types of carbon atoms and their chemical environment.
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecules.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The sample is placed in the IR beam, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands are indicative of specific functional groups.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To analyze the electronic transitions within the molecule, particularly in conjugated systems.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is employed.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λ_max) is a key characteristic of the chromophore in the molecule.
4. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.
-
Sample Preparation: A small amount of the sample is introduced into the mass spectrometer, either directly or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Data Acquisition: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which can be used to deduce the structure of the molecule.
References
Validating the structure of reaction products from Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
For researchers engaged in the synthesis of novel heterocyclic compounds, particularly those destined for drug development pipelines, the choice of starting materials and synthetic routes is a critical decision that impacts yield, purity, and scalability. This guide provides a comparative analysis of reaction pathways leading to substituted pyrimidine cores, focusing on the validation of products derived from the versatile enaminone, Ethyl 4-(dimethylamino)-2-oxobut-3-enoate, versus a traditional malonic ester-based approach.
Introduction to Pyrimidine Synthesis Pathways
The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry. These nitrogen-containing heterocycles are key components of nucleic acids and form the structural basis for a vast array of therapeutic agents. Two common strategies for constructing the pyrimidine ring involve the cyclocondensation of a three-carbon (C-C-C) fragment with an N-C-N fragment like guanidine. This guide compares a modern approach using a pre-functionalized enaminone with the classical, widely-used malonic ester synthesis.
-
Route A: The Enaminone Pathway. This approach utilizes this compound as the C-C-C building block. The inherent reactivity of the enaminone system allows for a directed cyclization with guanidine, theoretically leading to the formation of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate. This method offers the potential for milder reaction conditions.
-
Route B: The Classical Malonic Ester Pathway. This robust and well-documented method employs a commodity chemical, such as diethyl malonate or ethyl cyanoacetate, which is condensed with guanidine in the presence of a strong base like sodium ethoxide. This pathway is known for its reliability and often high yields in producing 2-amino-4,6-dihydroxypyrimidines.[1]
Comparative Analysis of Synthetic Routes
The selection of a synthetic pathway depends on factors such as starting material availability, desired substitution pattern, reaction conditions, and overall efficiency. The following tables summarize the key differences between the two approaches.
Table 1: Comparison of Starting Materials and Products
| Feature | Route A: Enaminone Pathway | Route B: Malonic Ester Pathway |
| C-C-C Precursor | This compound | Diethyl Malonate or Ethyl Cyanoacetate |
| N-C-N Reagent | Guanidine Hydrochloride | Guanidine Hydrochloride / Nitrate |
| Typical Product | Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate | 2-Amino-4,6-dihydroxypyrimidine |
| Key Advantage | Pre-functionalized for specific regiochemistry | Inexpensive, readily available starting materials |
Table 2: Quantitative Comparison of Reaction Protocols
| Parameter | Route A: Enaminone Pathway (Representative) | Route B: Malonic Ester Pathway (Documented) |
| Base | Sodium Ethoxide | Sodium Ethoxide |
| Solvent | Tetrahydrofuran (THF) or Ethanol | Anhydrous Ethanol |
| Reaction Time | ~30-60 minutes | 2 - 4 hours |
| Temperature | Room Temperature | Reflux (approx. 78 °C) |
| Workup | Precipitation / Filtration | Evaporation, Dissolution, Acidification |
| Documented Yield | Not specified (Typically 80-90% for analogs)[2][3] | Up to 96%[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and validation of reaction products. Below are the protocols for the synthesis pathways discussed.
Protocol 1: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate via Enaminone Pathway (Representative Protocol)
This protocol is based on established procedures for the reaction of enaminones with guanidine.[2][3]
-
Preparation of Guanidine Solution : Guanidine hydrochloride (1.2 mmol) is dissolved in a dilute solution of sodium ethoxide (1.2 mmol) in anhydrous Tetrahydrofuran (THF, 50 mL) to liberate the free base.
-
Reaction Initiation : this compound (1.0 mmol) is added to the stirred guanidine solution at room temperature.
-
Reaction Monitoring : The reaction is monitored by thin-layer chromatography (TLC). The consumption of the enaminone starting material is typically observed within 30-60 minutes.
-
Product Isolation : The resulting pyrimidine product often precipitates from the reaction mixture as a solid.
-
Purification : The precipitate is collected by vacuum filtration, washed with cold THF, and dried under vacuum to yield the final product.
-
Structure Validation : The structure of the product is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, to verify the formation of the pyrimidine ring and the presence of the ethyl ester and amino groups.
Protocol 2: Synthesis of 2-Amino-4,6-dihydroxypyrimidine via Malonic Ester Pathway
This protocol is adapted from a documented procedure using guanidine nitrate and diethyl malonate, which achieves a high yield.[1]
-
Reagent Preparation : In a 500 mL four-necked flask, add guanidine nitrate (58.6 g) and diethyl malonate (64 g). Add anhydrous methanol (23.6 g) and stir to mix.
-
Reaction Initiation : Heat the mixture to 60 °C. Slowly add a solution of sodium methoxide (216 g) dropwise over approximately 1 hour.
-
Cyclocondensation : After the addition is complete, raise the temperature to 68 °C and heat the mixture under reflux for 3.5 hours.
-
Solvent Removal : After the reaction, distill the methanol from the mixture, leaving a white solid residue.
-
Product Isolation : Add water to the reaction flask to completely dissolve the solid. Filter the solution to remove any insoluble materials.
-
Precipitation : Adjust the pH of the filtrate to 5-6 using a 0.1 mol/L HCl solution, which will cause the product to precipitate.
-
Purification : Collect the solid product by suction filtration, wash thoroughly with water, and dry under vacuum. This procedure yields 2-amino-4,6-dihydroxypyrimidine with a reported yield of 95%.[1]
Visualization of Pathways and Workflows
To further clarify the processes, the following diagrams illustrate the chemical transformations and the general experimental workflow.
Conclusion and Recommendations
Both the enaminone and malonic ester pathways represent effective methods for the synthesis of pyrimidine cores.
-
The Enaminone Pathway (Route A) is highly advantageous when a specific substitution pattern, such as that found in Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate, is desired. The pre-functionalized nature of this compound directs the regiochemical outcome of the cyclization. This route often proceeds under milder conditions and in shorter reaction times.
-
The Malonic Ester Pathway (Route B) stands out for its cost-effectiveness, scalability, and consistently high yields using readily available starting materials.[1] For producing simpler, symmetrically substituted pyrimidines like 2-amino-4,6-dihydroxypyrimidine, it remains an exceptionally reliable and economical choice.
For drug development professionals, the choice depends on the target molecule. If the specific scaffold potentially offered by this compound is required, its use is justified. However, for more general pyrimidine scaffolds or when cost and scalability are the primary drivers, the classical malonic ester synthesis provides a robust and high-yielding alternative. In all cases, rigorous spectroscopic analysis is mandatory to unequivocally validate the structure of the final product.
References
A Comparative Guide to Catalyst Efficiency in the Synthesis of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of β-enaminones and β-enaminoesters, such as Ethyl 4-(dimethylamino)-2-oxobut-3-enoate, is a cornerstone in the development of a wide array of pharmaceuticals and fine chemicals. The efficiency of this synthesis is critically dependent on the choice of catalyst, which influences reaction times, yields, and overall process sustainability. This guide provides a comparative analysis of various catalytic systems for this transformation, supported by experimental data from analogous reactions, to inform catalyst selection for research and development.
Comparison of Catalytic Systems
The condensation of a β-ketoester (e.g., ethyl acetoacetate) with an amine (e.g., dimethylamine) to form the target compound is amenable to several catalytic approaches. Below is a summary of the performance of representative catalysts in the synthesis of β-enaminoesters, providing insights into their potential application for the synthesis of this compound.
| Catalyst System | Substrates (β-ketoester + Amine) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Gold(I)/Silver(I) | ||||||
| [(PPh₃)AuCl]/AgOTf (1 mol%) | Ethyl acetoacetate + Benzylamine | Solvent-free | Room Temp. | 1.5 h | 95 | [1] |
| [(PPh₃)AuCl]/AgOTf (1 mol%) | Ethyl acetoacetate + Aniline | Solvent-free | Room Temp. | 2 h | 92 | [1] |
| Acid Catalysis | ||||||
| Maghnite-H⁺ (10 wt%) | Ethyl acetoacetate + p-Toluidine | Ethanol | 79 | 5 h | 93 | [2] |
| Acetic Acid (0.1 eq.) | β-keto esters + various amines | Solvent-free (ultrasound) | N/A | N/A | Good | [3] |
| Other Metal Catalysts | ||||||
| Ceric Ammonium Nitrate | β-dicarbonyls + various amines | N/A | Room Temp. | Short | Good to Excellent | |
| ZrOCl₂·8H₂O | β-diketones/β-ketoesters + primary amines | Solvent-free | Room Temp. | N/A | High to Excellent | [4] |
| Indium Tribromide | β-keto ketones/esters + various amines | N/A | N/A | N/A | N/A | [4] |
General Reaction Scheme
The fundamental reaction for the synthesis of this compound involves the condensation of ethyl acetoacetate with dimethylamine, catalyzed by a suitable agent.
Caption: General reaction scheme for the catalytic synthesis of this compound.
Experimental Protocols
Below is a generalized experimental protocol for the synthesis of β-enaminoesters, which can be adapted for the specific synthesis of this compound. This protocol is based on a solvent-free approach, which is often advantageous for its environmental and economic benefits.
Materials:
-
Ethyl acetoacetate
-
Dimethylamine (or its solution)
-
Catalyst (e.g., [(PPh₃)AuCl]/AgOTf, Maghnite-H⁺, etc.)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the catalyst (e.g., 1 mol% for homogeneous catalysts, or a specified weight percentage for heterogeneous catalysts).
-
Addition of Reactants: To the flask, add ethyl acetoacetate (1 equivalent). If using a solid amine, it can be added at this stage. If using a gaseous or volatile amine like dimethylamine, it may be bubbled through the mixture or added as a solution in a suitable solvent. For a solvent-free reaction, the neat reactants are stirred together.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, dilute the mixture with water and extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Experimental Workflow for Catalyst Efficiency Benchmarking
A systematic approach is crucial for comparing the efficiency of different catalysts. The following workflow outlines the key steps in such a benchmarking study.
Caption: A typical workflow for benchmarking the efficiency of different catalysts in a chemical synthesis.
Signaling Pathway of Catalysis (Generalized)
The catalytic cycle for the synthesis of β-enaminoesters generally involves the activation of one of the reactants by the catalyst, followed by nucleophilic attack and subsequent dehydration.
Caption: A generalized catalytic cycle for the formation of a β-enaminoester.
References
Side-by-side comparison of different synthetic routes to pyridinone derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. The versatile synthesis of these heterocyclic compounds is of paramount importance for the discovery and development of new therapeutic agents. This guide provides a side-by-side comparison of prominent synthetic routes to pyridinone derivatives, offering an objective analysis of their performance based on experimental data. Detailed methodologies for key reactions are provided to facilitate their practical application.
At a Glance: Comparison of Synthetic Routes
The selection of a synthetic route to a desired pyridinone derivative is a critical decision influenced by factors such as desired substitution pattern, substrate availability, reaction efficiency, and scalability. This section presents a summary of key quantitative data for the Guareschi-Thorpe Condensation, the Bohlmann-Rahtz Synthesis, and modern catalytic methods, allowing for a rapid and objective comparison.
| Synthetic Route | Typical Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Key Advantages |
| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Dicarbonyl compound | Base (e.g., Piperidine, NaOH) | 2-24 h | 60-95% | Readily available starting materials, good for polysubstituted 2-pyridones.[1][2][3][4][5][6] |
| Advanced Guareschi-Thorpe | Alkyl cyanoacetate, 1,3-Dicarbonyl, (NH₄)₂CO₃ | (NH₄)₂CO₃ / H₂O, 80 °C | 1-5 h | 85-98% | Green solvent, high yields, simple work-up.[1][2][4][5][6] |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Heat (often >120 °C) | 12-24 h | 50-80% | Access to 2,3,6-trisubstituted pyridines.[7][8][9][10] |
| Modified Bohlmann-Rahtz (One-Pot) | 1,3-Dicarbonyl, Alkynone, NH₄OAc | Acetic acid or Lewis acid | 2-12 h | 70-95% | Milder conditions, one-pot procedure, avoids isolation of intermediates.[7][8][11] |
| Copper-Catalyzed Synthesis | Enaminone, Alkyne | Cu(I) or Cu(II) salt | 1-24 h | 70-99% | Mild conditions, high yields, good functional group tolerance.[12][13][14][15] |
| Microwave-Assisted Synthesis | Varies (e.g., multicomponent) | Microwave irradiation | 5-30 min | 80-98% | Drastically reduced reaction times, often high yields.[16][17][18][19][20] |
Reaction Pathways and Mechanisms
Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, rendered in DOT language, illustrate the logical flow of each key synthetic pathway.
Guareschi-Thorpe Condensation
This classical method involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound, typically in the presence of a base. The reaction proceeds through a series of condensation and cyclization steps to afford the pyridinone ring.
Caption: Mechanism of the Guareschi-Thorpe Condensation.
Bohlmann-Rahtz Synthesis
The Bohlmann-Rahtz synthesis provides access to 2,3,6-trisubstituted pyridines through the reaction of an enamine with an ethynylketone. The reaction typically requires high temperatures to facilitate the final cyclodehydration step.
Caption: Mechanism of the Bohlmann-Rahtz Synthesis.
Copper-Catalyzed Synthesis of Pyridones
Modern synthetic methodologies often employ transition metal catalysis to achieve high efficiency and selectivity under milder conditions. Copper-catalyzed routes for pyridinone synthesis have emerged as a powerful tool, with a general mechanism involving the coordination of the reactants to the copper center, followed by cyclization and product formation.
Caption: Generalized mechanism for Copper-Catalyzed Pyridinone Synthesis.
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic routes discussed.
Advanced Guareschi-Thorpe Synthesis of 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Materials:
-
Ethyl acetoacetate (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol).
-
Add a 1:1 mixture of ethanol and water (2 mL total).
-
Stir the reaction mixture at 80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-5 hours), a solid product will precipitate.
-
Cool the reaction mixture to room temperature and add cold water to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the desired pyridinone derivative.[1][2]
One-Pot Bohlmann-Rahtz Synthesis of Ethyl 2,6-dimethyl-4-phenylnicotinate
Materials:
-
Ethyl acetoacetate (1 mmol)
-
Phenylacetylene (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Acetic acid (catalytic amount)
-
Toluene (5 mL)
Procedure:
-
To a solution of ethyl acetoacetate (1 mmol) and phenylacetylene (1 mmol) in toluene (5 mL), add ammonium acetate (1.5 mmol) and a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trisubstituted pyridine.
Copper-Catalyzed Synthesis of N-Aryl-2-Pyridones
Materials:
-
2-Pyridone (1 mmol)
-
Diaryliodonium salt (1.2 mmol)
-
Copper(I) chloride (10 mol%)
-
Triethylamine (2 mmol)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-pyridone (1 mmol), diaryliodonium salt (1.2 mmol), and copper(I) chloride (10 mol%).
-
Add anhydrous toluene (5 mL) and triethylamine (2 mmol) via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion (typically within 30 minutes to a few hours), quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-aryl-2-pyridone.[12][13][14][15]
Microwave-Assisted One-Pot Synthesis of N-Substituted 2-Pyridones
Materials:
-
Acetophenone (0.01 mol)
-
Benzaldehyde (0.01 mol)
-
Methyl cyanoacetate (0.01 mol)
-
2-Aminoethanol (0.01 mol)
Procedure:
-
In a dedicated microwave process vial, combine acetophenone (0.01 mol), benzaldehyde (0.01 mol), methyl cyanoacetate (0.01 mol), and 2-aminoethanol (0.01 mol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 250 watts for approximately 10 minutes. Monitor the reaction completion by TLC.
-
After cooling, the solid product is collected by filtration.
-
Wash the solid with ethanol and recrystallize from a suitable solvent to yield the pure N-substituted 2-pyridone.[17]
Conclusion
The synthesis of pyridinone derivatives is a rich and evolving field. While classical methods like the Guareschi-Thorpe and Bohlmann-Rahtz syntheses remain valuable for their simplicity and access to specific substitution patterns, modern advancements have introduced more efficient and environmentally friendly alternatives. Copper-catalyzed and microwave-assisted methodologies, in particular, offer significant advantages in terms of reaction times, yields, and milder conditions. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and desired process parameters. This guide provides a foundational understanding and practical protocols to aid researchers in navigating these choices and advancing their work in the vital area of medicinal chemistry.
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]
- 15. 2-Pyridone synthesis [organic-chemistry.org]
- 16. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 17. mdpi.com [mdpi.com]
- 18. Microwave-Assisted, One-Pot Reaction of Pyridines, α-Bromoketones and Ammonium Acetate: An Efficient and Simple Synthesis of Imidazo[1,2-a]-pyridines [organic-chemistry.org]
- 19. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scilit.com [scilit.com]
A Comparative Guide to the Analysis of Impurities in Commercial Batches of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hypothetical commercial batches of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate, a key intermediate in various synthetic pathways. The focus is on the identification and quantification of process-related impurities and residual solvents, which can significantly impact the efficacy, safety, and stability of active pharmaceutical ingredients (APIs). The analysis is supported by established experimental methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Overview of Potential Impurities
The impurity profile of this compound is intrinsically linked to its synthetic route. Common methods for enone synthesis can introduce specific impurities, including unreacted starting materials, by-products from side reactions, and residual solvents from purification steps.[1][2][3] This guide considers three hypothetical commercial batches to illustrate potential variations in purity.
Common Impurity Classes:
-
Organic Impurities : These can include starting materials, intermediates, by-products, and degradation products.[1]
-
Inorganic Impurities : These may originate from reagents or catalysts used in the synthesis.[1]
-
Residual Solvents : Volatile organic compounds remaining from the manufacturing process.[1]
Comparative Analysis of Hypothetical Batches
The following tables summarize the quantitative analysis of impurities found in three hypothetical commercial batches of this compound. The data is presented to highlight the variability that can occur in manufacturing and the importance of robust analytical monitoring.
Table 1: Organic Impurity Profile by HPLC-UV
| Impurity Name | Structure | Batch A (% Area) | Batch B (% Area) | Batch C (% Area) |
| Ethyl 2-oxobutanoate | CH₃CH₂COCOOEt | 0.08 | 0.15 | 0.05 |
| N,N-Dimethylformamide dimethyl acetal | (CH₃)₂NCH(OCH₃)₂ | 0.12 | 0.05 | 0.25 |
| Unknown Impurity 1 (RRT ~1.2) | - | 0.03 | 0.09 | < 0.02 |
| Purity | C₈H₁₃NO₃ | 99.77 | 99.66 | 99.68 |
Table 2: Residual Solvent Analysis by HS-GC-MS
| Solvent | ICH Class | Batch A (ppm) | Batch B (ppm) | Batch C (ppm) |
| Methanol | Class 2 | 150 | 250 | 80 |
| Dichloromethane | Class 2 | 25 | 60 | < 10 |
| Ethyl Acetate | Class 3 | 400 | 550 | 320 |
| Toluene | Class 2 | < 10 | 30 | < 10 |
Visualized Workflows and Pathways
Experimental Workflow for Impurity Profiling
The logical flow for identifying and quantifying impurities in a given batch involves a multi-step process combining several analytical techniques for comprehensive characterization.
Hypothetical Signaling Pathway Inhibition
Enone structures, such as this compound, can act as Michael acceptors. This reactivity allows them to potentially interact with and inhibit key cellular proteins, such as kinases in signaling pathways, which are often implicated in inflammatory responses or cell proliferation.[4][5]
Detailed Experimental Protocols
The following protocols outline the methodologies used to generate the comparative data in this guide. These methods are standard in pharmaceutical analysis for impurity profiling.[1][6][7]
Protocol 1: Purity and Organic Impurity Profiling by HPLC
This method is designed to separate the main component from its non-volatile organic impurities.
-
Instrumentation : HPLC system with a UV/Vis detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient :
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 220 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
-
Quantification : Impurity levels are determined by area percent normalization, assuming a relative response factor of 1.0 for all impurities unless otherwise determined.
Protocol 2: Residual Solvent Analysis by Headspace GC-MS
This technique is used for the separation and quantification of volatile organic compounds (residual solvents).[8][9][10]
-
Instrumentation : Gas chromatograph with a mass selective detector and a headspace autosampler.
-
Column : DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas : Helium, constant flow at 1.5 mL/min.
-
Oven Temperature Program :
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature : 250 °C.
-
MS Transfer Line Temperature : 250 °C.
-
MS Ion Source Temperature : 230 °C.
-
Headspace Parameters :
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
-
Sample Preparation : Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF) and seal the vial.
-
Quantification : Identification is performed by comparing retention times and mass spectra against a library of known solvents. Quantification is achieved using an external standard calibration curve for each solvent.
Protocol 3: Structural Confirmation by NMR Spectroscopy
NMR is a powerful, non-destructive technique used to confirm the structure of the main component and to identify unknown impurities if they are present at sufficient levels.[11][12][13]
-
Instrumentation : 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Experiments :
-
¹H NMR : Provides information on the number and types of protons, allowing for structural elucidation and purity estimation against a certified internal standard.
-
¹³C NMR : Shows the number and types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC) : Used to establish connectivity between protons and carbons, which is crucial for the structural identification of unknown impurities.
-
-
Analysis : The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the target molecule and to characterize any significant impurities. Purity can be quantitatively determined (qNMR) by integrating the signals of the compound against a known amount of an internal standard.[12]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement [organic-chemistry.org]
- 4. Synthesized enone fatty acids resembling metabolites from gut microbiota suppress macrophage-mediated inflammation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. omicsonline.org [omicsonline.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. veeprho.com [veeprho.com]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and operational guidance for the handling and disposal of Ethyl 4-(dimethylamino)-2-oxobut-3-enoate, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound is a chemical compound utilized in various research and development applications.[1] Due to its hazardous properties, it is imperative that all personnel handling this substance are knowledgeable of the proper disposal protocols. This guide provides a clear, step-by-step plan for the safe disposal of this compound, from initial handling to final collection by authorized waste management services.
Hazard Profile and Safety Data
Understanding the hazards associated with this compound is the first step in ensuring safe handling and disposal. The compound is classified with several hazards that necessitate careful management.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
This data is compiled from safety data sheets and should be consulted before handling the chemical.
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to minimize risk and ensure compliance with standard hazardous waste regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2]
-
Conduct all waste handling procedures within a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors or dust.[1][2]
-
An emergency eye wash station and safety shower should be readily accessible.[1]
2. Waste Segregation and Containerization:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. Incompatible materials can lead to dangerous reactions.
-
Collect waste in a designated, compatible, and properly sealed hazardous waste container. The container must be in good condition and made of a material that will not react with the chemical.
-
The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] Avoid using chemical formulas or abbreviations.[3]
3. Labeling and Documentation:
-
The hazardous waste label must also include the associated hazards (e.g., "Harmful," "Irritant").[3]
-
Record the accumulation start date on the label.
-
Maintain a log of the waste generated, including the quantity and date of addition to the container.
4. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]
-
The storage area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.[1]
-
Ensure the container is kept closed at all times, except when adding waste.[1][2]
5. Arranging for Disposal:
-
Once the container is full or has been in storage for the maximum allowable time per institutional and local regulations, arrange for its collection by a licensed hazardous waste disposal company.
-
The recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
6. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[1]
-
For small spills, use an absorbent material to contain and collect the substance.[1]
-
Place the contaminated absorbent material into a designated hazardous waste container and dispose of it following the procedures outlined above.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

